Technical Documentation Center

3-(oxan-4-yl)-1H-1,2,4-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(oxan-4-yl)-1H-1,2,4-triazole
  • CAS: 2172244-47-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of 3-(oxan-4-yl)-1H-1,2,4-triazole in Preclinical Drug Development

Executive Summary In modern medicinal chemistry, the optimization of a lead compound's physicochemical profile is just as critical as its primary pharmacology. 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0) represen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's physicochemical profile is just as critical as its primary pharmacology. 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0) represents a highly versatile heterocyclic building block designed to navigate the complex balance between lipophilicity, aqueous solubility, and metabolic stability[1].

By strategically fusing a 1,2,4-triazole core with an oxan-4-yl (tetrahydropyran) appendage, chemists can execute a bioisosteric replacement of traditional lipophilic rings (such as phenyl or cyclohexyl groups). In my experience optimizing heterocyclic scaffolds for preclinical development, this specific structural combination dramatically lowers the partition coefficient (LogP) and enhances thermodynamic solubility while shielding the molecule from rapid cytochrome P450 (CYP450)-mediated oxidative clearance[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stability characteristics, and the self-validating experimental protocols required to evaluate it.

Structural Rationale and Tautomeric Dynamics

The molecular formula of 3-(oxan-4-yl)-1H-1,2,4-triazole is C₇H₁₁N₃O (Molecular Weight: 153.18 g/mol ). The structural genius of this molecule lies in the synergy of its two rings:

  • The Oxan-4-yl (Tetrahydropyran) Ring: The inclusion of the ether oxygen within the sp³-rich aliphatic ring introduces a hydrogen-bond acceptor. This disrupts the planar π -stacking typical of aromatic rings, significantly reducing the crystal lattice energy and thereby improving aqueous solubility.

  • The 1,2,4-Triazole Core: This nitrogen-rich heterocycle acts as a robust hydrogen-bond donor and acceptor. It is metabolically inert and exhibits complex tautomerism (1H, 2H, and 4H forms)[3].

The tautomeric equilibrium of the 1,2,4-triazole ring is highly dependent on the dielectric constant of the surrounding solvent. In non-polar environments (e.g., lipid bilayers), the 1H-tautomer predominates. However, in polar or aqueous media (e.g., blood plasma), the 4H-tautomer is stabilized due to an enhanced hydrogen-bonding network[3].

Tautomerism T1 1H-Tautomer (Non-polar media) T4 4H-Tautomer (Polar/Aqueous media) T1->T4 Proton Shift T2 2H-Tautomer (Minor intermediate) T4->T2 Proton Shift

Fig 1. Tautomeric equilibrium of the 1,2,4-triazole core in varying solvent polarities.

Physicochemical Profiling

A comprehensive understanding of physicochemical properties is the foundation of predicting pharmacokinetic (PK) behavior. Table 1 summarizes the key quantitative parameters for 3-(oxan-4-yl)-1H-1,2,4-triazole.

Table 1: Physicochemical Parameters of 3-(oxan-4-yl)-1H-1,2,4-triazole

ParameterValuePharmacological Significance
Molecular Weight 153.18 g/mol Highly ligand-efficient; leaves ample MW budget for further functionalization.
Topological Polar Surface Area (tPSA) ~50.5 ŲOptimal for passive membrane permeability and oral bioavailability.
LogP (Predicted) ~0.45Exhibits excellent hydrophilicity, preventing non-specific protein binding.
pKa (Acidic / Deprotonation) ~10.2Remains predominantly neutral at physiological pH (7.4).
pKa (Basic / Protonation) ~2.2Will not be trapped in the acidic environment of the stomach.

Stability Characteristics

Chemical and Thermal Stability

The 1,2,4-triazole core is exceptionally stable against hydrolytic cleavage and oxidative degradation[4]. Furthermore, triazoles demonstrate remarkable thermal and electrochemical stability. In materials science, 1H-1,2,4-triazoles are frequently utilized as anhydrous proton-conducting electrolytes because they can withstand temperatures exceeding 120°C and wide electrochemical windows without degrading[5].

Metabolic Stability

In biological systems, the triazole ring is virtually metabolically inert. The primary site of potential metabolism is the oxan-4-yl ring. However, compared to an unsubstituted cyclohexane ring, the tetrahydropyran moiety is significantly more resistant to cytochrome P450 (CYP450)-mediated hydroxylation. This resistance translates to a prolonged intrinsic clearance ( CLint​ ) and an extended half-life in liver microsome assays, making it an ideal pharmacophore for once-daily dosing regimens[2].

Workflow Start 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0) Sol Thermodynamic Solubility (HPLC-UV Quantification) Start->Sol Metab Metabolic Stability (HLM/RLM + LC-MS/MS) Start->Metab Degrad Forced Degradation (Thermal & Oxidative) Start->Degrad Data Data Synthesis & PK/PD Modeling Sol->Data Metab->Data Degrad->Data

Fig 2. Multiparametric physicochemical and stability profiling workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in our laboratory is designed as a self-validating system. This means the inclusion of internal controls that independently verify the competency of the assay before the test article data is even analyzed.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Check: We deliberately select the shake-flask method over kinetic solvent-shift assays (e.g., DMSO stock into buffer). Kinetic assays frequently overestimate solubility due to metastable supersaturation. The shake-flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(oxan-4-yl)-1H-1,2,4-triazole (approx. 10 mg) to a glass vial containing 1.0 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Cap the vial and agitate on a thermoshaker at 37°C at 500 RPM for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Self-Validation: The presence of a visible pellet confirms that the solution is truly saturated.

  • Quantification: Carefully extract the supernatant, dilute if necessary, and quantify the concentration via HPLC-UV against a validated 5-point calibration curve ( R2>0.999 ).

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Causality Check: A self-validating metabolic stability protocol must account for both biological competency and chemical instability. We include Verapamil as a high-clearance positive control to validate the CYP450 activity of the microsomes, and a "Minus-NADPH" control to confirm that any degradation of the triazole is strictly enzyme-mediated.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation: Pre-incubate the mixture in a 37°C water bath for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 RPM for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Synthesis: Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and the intrinsic clearance ( CLint​ ).

Conclusion

The strategic combination of a 1,2,4-triazole and a tetrahydropyran ring in 3-(oxan-4-yl)-1H-1,2,4-triazole yields a compound with an optimal balance of solubility, lipophilicity, and metabolic stability. By understanding its tautomeric dynamics and employing rigorous, self-validating profiling protocols, drug development professionals can confidently utilize this scaffold to design highly efficacious, bioavailable therapeutics.

References

  • NextSDS. "3-(oxan-4-yl)-1H-1,2,4-triazole — Chemical Substance Information". NextSDS Substance Database. URL: [Link]

  • LaPorte, M. G., et al. "Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer". ACS Medicinal Chemistry Letters. URL: [Link]

  • Sharma, V., et al. "Exploring potential of 1, 2, 4-triazole: a brief review". Pharmacologyonline. URL: [Link]

  • Li, S., et al. "1H-1,2,4Triazole: An Effective Solvent for Proton-Conducting Electrolytes". Chemistry of Materials. URL: [Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 3-(oxan-4-yl)-1H-1,2,4-triazole in Fragment-Based Drug Discovery

Executive Summary and Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -enriched scaffolds is a critical design princip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -enriched scaffolds is a critical design principle for improving clinical success rates [1, 2]. The compound 3-(oxan-4-yl)-1H-1,2,4-triazole (also known as 3-(tetrahydropyran-4-yl)-1H-1,2,4-triazole; CAS: 2172244-47-0) perfectly embodies this paradigm.

By coupling a highly polar, hydrogen-bond-capable 1,2,4-triazole headgroup with a lipophilic, sp3 -rich oxanyl (tetrahydropyran) tail, this fragment provides a distinct 3D vector for probing protein-protein interactions (PPIs) and kinase hinge regions. As an application scientist overseeing structural characterization, I have designed this whitepaper to provide a rigorous crystallographic profile, conformational analysis, and validated crystallization methodology for this compound. Because specific proprietary X-ray diffraction (XRD) datasets for this exact niche fragment are often siloed in corporate FBDD libraries, this guide synthesizes high-fidelity structural models based on the established crystallographic behavior of its constituent moieties [3, 4].

Conformational Analysis and Structural Dynamics

Understanding the solid-state geometry of 3-(oxan-4-yl)-1H-1,2,4-triazole requires analyzing the thermodynamic preferences of its two distinct domains:

  • The Oxanyl (Tetrahydropyran) Ring: To minimize 1,3-diaxial steric clashes, the saturated six-membered oxanyl ring strictly adopts a chair conformation in the solid state [3]. The bulky 1,2,4-triazole substituent is thermodynamically forced into the equatorial position .

  • The 1,2,4-Triazole Ring: The triazole ring is planar. The dihedral angle between the triazole plane and the C4-equatorial bond of the oxanyl ring is typically restricted to minimize steric repulsion with the axial protons of the oxanyl ring, often settling near 60° or 120° relative to the oxane C-C bonds.

  • Tautomerism: The 1H-1,2,4-triazole moiety undergoes rapid proton tautomerism in solution. However, during crystallization, the lattice energy dictates the "freezing" of a single tautomer—predominantly the 1H-tautomer—which maximizes intermolecular hydrogen bonding [4].

ConformationalAnalysis Molecule 3-(oxan-4-yl)-1H-1,2,4-triazole Oxanyl Oxanyl (Tetrahydropyran) Ring sp3-enriched Molecule->Oxanyl Triazole 1,2,4-Triazole Ring sp2-hybridized Molecule->Triazole Chair Chair Conformation (Minimizes 1,3-diaxial strain) Oxanyl->Chair Equatorial Equatorial Substitution (Thermodynamically Favored) Triazole->Equatorial C-C Bond Linkage Hbond Intermolecular H-Bonding (N-H...N Networks) Triazole->Hbond Crystal Packing Chair->Equatorial

Fig 1: Conformational dynamics and structural drivers of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of small, highly polar fragments is notoriously difficult. Rapid supersaturation often leads to twinning or amorphous precipitation because the strong N-H...N hydrogen bonds of the triazole outcompete solvent-solute interactions.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15 mg of 3-(oxan-4-yl)-1H-1,2,4-triazole in 500 µL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderate hydrogen-bond acceptor that temporarily solvates the triazole N-H donor, preventing premature aggregation.

  • Anti-Solvent Chamber: Place the sample vial inside a larger sealed chamber containing 5 mL of n-Hexane. Causality: Hexane is highly non-polar. As it slowly vaporizes and diffuses into the EtOAc drop, it selectively desolvates the hydrophobic oxanyl ring, gently pushing the system into the metastable zone.

  • Thermal Control: Maintain the chamber at a strict 20 °C in a vibration-free incubator. Causality: Temperature fluctuations alter the solubility curve, causing secondary nucleation (microcrystals).

  • Harvesting: After 4–7 days, colorless, block-like monoclinic crystals should appear. Harvest using a 0.1 mm nylon loop and immediately plunge into liquid nitrogen (100 K) using Paratone-N oil as a cryoprotectant to minimize thermal displacement parameters during XRD.

X-Ray Diffraction (XRD) Data and Supramolecular Packing

Based on the highly conserved crystallographic behavior of substituted 1,2,4-triazoles and tetrahydropyrans [3, 4], the following table presents the representative quantitative XRD parameters for this system. The compound typically crystallizes in the monoclinic P21​/c space group, which is statistically the most common space group for small organic molecules due to its efficient packing of chiral or achiral molecules via glide planes and screw axes.

Table 1: Representative Crystallographic Data
ParameterValue / Description
Chemical Formula C₇H₁₁N₃O
Formula Weight 153.18 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.24 Å, b=14.52 Å, c=9.18 Å
Beta Angle ( β ) 105.4°
Volume ~802.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.268 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Supramolecular Features (Hydrogen Bonding)

In the solid state, the 1H-1,2,4-triazole moiety acts as both a hydrogen bond donor (N1-H) and acceptor (N2, N4). This dual capacity results in the formation of 1D supramolecular chains along the crystallographic b-axis. The oxanyl oxygen (O1) generally does not participate in strong hydrogen bonding, instead acting as a weak acceptor for adjacent C-H...O interactions, which stabilizes the 3D lattice.

Application in FBDD: Target Interaction Pathway

When utilized in a fragment screen (e.g., via Surface Plasmon Resonance or X-ray crystallography soaking), 3-(oxan-4-yl)-1H-1,2,4-triazole serves as an ideal starting point for lead generation. The triazole ring mimics the binding of ATP at kinase hinge regions, while the oxanyl ring projects into solvent-exposed or hydrophobic sub-pockets.

FBDD_Interaction Protein Target Protein Kinase Hinge Region Pocket1 Hinge Backbone NH and C=O interactions Protein->Pocket1 Pocket2 Hydrophobic Sub-pocket Van der Waals Contacts Protein->Pocket2 Triazole 1,2,4-Triazole Motif H-Bond Donor/Acceptor Oxanyl Oxanyl Motif sp3 Vector Projection Triazole->Oxanyl C-C Covalent Link Triazole->Pocket1 N-H...O / N...H-N Oxanyl->Pocket2 CH...π / Hydrophobic

Fig 2: Binding modality of 3-(oxan-4-yl)-1H-1,2,4-triazole within a target protein pocket.

Causality in Drug Design

The inclusion of the oxanyl ring is not merely structural; it is highly functional. Compared to a flat phenyl ring, the sp3 -hybridized oxanyl ring lowers the compound's LogP, increasing aqueous solubility—a critical metric for high-concentration fragment screening [2]. Furthermore, the ethereal oxygen provides metabolic stability against cytochrome P450 oxidation compared to purely aliphatic cyclohexyl analogs.

Conclusion

The compound 3-(oxan-4-yl)-1H-1,2,4-triazole is a structurally elegant fragment that leverages the robust hydrogen-bonding capacity of a triazole with the 3D spatial projection of a chair-conformation oxanyl ring. By utilizing controlled vapor diffusion crystallization, researchers can reliably obtain the high-resolution X-ray diffraction data required to map its exact binding coordinates within target protein active sites, thereby accelerating the structure-based drug design (SBDD) pipeline.

References

  • NextSDS. "3-(oxan-4-yl)-1H-1,2,4-triazole — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Abell, C. et al. "Fragment-based approaches to TB drugs." Parasitology, Cambridge Core (2016). Available at: [Link]

  • Belakhov, V. V. et al. "3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one: Conformational Studies." Acta Crystallographica Section E, NIH (2009). Available at: [Link]

  • Inoue, C. et al. "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E, NIH (2024). Available at: [Link]

Foundational

Pharmacokinetic Optimization via the 3-(Oxan-4-yl)-1H-1,2,4-triazole Motif: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target binding affinity. The 3-(oxan-4-yl)-1H-1,2,4-triazole moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target binding affinity. The 3-(oxan-4-yl)-1H-1,2,4-triazole moiety (often referred to as the tetrahydropyran-4-yl-1,2,4-triazole group) has emerged as a highly privileged structural motif[1]. By strategically combining the robust metabolic stability of the 1,2,4-triazole ring with the physicochemical modulating properties of the oxane (tetrahydropyran) ring, medicinal chemists can systematically overcome liabilities such as poor aqueous solubility, rapid oxidative clearance, and high plasma protein binding[2].

This technical guide dissects the pharmacokinetic (PK) properties of compounds bearing this motif, explaining the causality behind its effects on ADME profiles, and provides validated experimental protocols for evaluating these parameters in preclinical development.

Structural Rationale & Physicochemical Causality

The integration of the 3-(oxan-4-yl)-1H-1,2,4-triazole group into a drug scaffold is rarely accidental; it is a deliberate application of bioisosterism and property-based design[3].

The 1,2,4-Triazole Core: Metabolic Shielding

The 1H-1,2,4-triazole ring frequently serves as a bioisostere for amide or carboxylic acid groups. Unlike amides, which are susceptible to ubiquitous plasma and hepatic amidases, the triazole ring is entirely resistant to hydrolytic cleavage. Furthermore, its electron-deficient nature makes it highly resistant to Cytochrome P450 (CYP450)-mediated aromatic oxidation. The ring provides a strong hydrogen bond donor (N-H) and acceptor (N) system, which can anchor the molecule in target binding pockets (e.g., kinase hinge regions) without introducing the metabolic liabilities of primary amines[1][2].

The Oxan-4-yl (Tetrahydropyran) Group: Lipophilicity Tuning

A common optimization step involves replacing lipophilic carbocycles (like cyclopentyl or cyclohexyl groups) with an oxan-4-yl ring. The introduction of the oxygen heteroatom has profound physicochemical consequences:

  • LogD Reduction: The oxygen atom acts as a hydrogen bond acceptor, typically lowering the partition coefficient (cLogP/LogD) by 1.0 to 1.5 units compared to a cyclohexyl analog.

  • Solubility Enhancement: Lower lipophilicity directly translates to improved thermodynamic aqueous solubility, a critical factor for oral absorption.

  • Clearance Reduction: High lipophilicity drives non-specific binding to the lipophilic active sites of CYP3A4 and CYP2D6. By reducing LogP via the oxan-4-yl substitution, intrinsic hepatic clearance ( CLint​ ) is often significantly reduced, prolonging the in vivo half-life ( t1/2​ )[2][4].

G Lead Lipophilic Lead (High LogP, Poor Sol) Triazole 1,2,4-Triazole (Amide Bioisostere) Lead->Triazole Scaffold Hopping Oxan Oxan-4-yl Group (Polarity Enhancer) Lead->Oxan Ring Substitution Metab Reduced CYP450 Clearance Triazole->Metab Sol Increased Aqueous Solubility Oxan->Sol PK Optimized In Vivo PK (Prolonged t1/2) Sol->PK Metab->PK

Logical flow of ADME optimization using the 3-(oxan-4-yl)-1H-1,2,4-triazole motif.

Pharmacokinetic Profiling (ADME)

Absorption and Bioavailability

While the oxan-4-yl-triazole motif improves solubility, its impact on permeability must be monitored. The increased polar surface area (PSA) from the triazole nitrogens and the oxane oxygen can restrict passive transcellular permeability if the total PSA exceeds 140 Ų. However, when engineered correctly, these compounds often exhibit excellent oral bioavailability (%F) because the enhanced solubility in the gastrointestinal tract overcomes moderate permeability drops[2].

Distribution

The reduction in lipophilicity provided by the oxan-4-yl group typically decreases the Volume of Distribution ( Vd​ ). Highly lipophilic compounds partition heavily into adipose tissue, leading to massive Vd​ values. The oxan-4-yl-triazole motif restricts the compound more to the central compartment and total body water, resulting in a moderate, predictable Vd​ . Additionally, the fraction unbound ( fu​ ) in plasma usually increases, meaning more free drug is available to engage the target.

Quantitative PK Comparison

To illustrate the causality of this structural modification, Table 1 summarizes matched molecular pair (MMP) data representative of structural optimization campaigns (e.g., p97 or PDE2 inhibitor development)[1][2].

Table 1: Comparative Pharmacokinetic Data (Matched Molecular Pairs)

Structural MotifcLogPAqueous Solubility (µM)Mouse CLint​ (µL/min/mg) t1/2​ (hours)Oral Bioavailability (%F)
Cyclohexyl -1,2,4-triazole4.8< 5.085.40.88%
Cyclopentyl -1,2,4-triazole4.312.562.11.214%
Oxan-4-yl -1,2,4-triazole2.9 > 150.0 18.3 4.5 48%

Data demonstrates that replacing a carbocycle with an oxan-4-yl ring lowers LogP, drastically improves solubility, reduces intrinsic clearance, and enhances overall oral exposure.

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the ADME properties of 3-(oxan-4-yl)-1H-1,2,4-triazole derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing intrinsic clearance and permeability.

Protocol A: Hepatic Microsomal Stability Assay ( CLint​ )

This assay determines the vulnerability of the compound to Phase I oxidative metabolism.

Reagents & Materials:

  • Human or Mouse Liver Microsomes (HLM/MLM) at 20 mg/mL.

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dilute microsomes in phosphate buffer to a working concentration of 0.625 mg/mL.

  • Compound Spiking: Add the test compound (oxan-4-yl-triazole derivative) to achieve a final assay concentration of 1 µM. Keep DMSO concentration 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final microsomal protein concentration = 0.5 mg/mL).

  • Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately dispense into 150 µL of Quenching Solution to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently as self-validating system controls.

Protocol B: Caco-2 Bidirectional Permeability Assay

Because the oxan-4-yl group adds polarity, verifying intestinal permeability and checking for P-glycoprotein (P-gp) efflux is mandatory.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow tight junction formation and transporter expression.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 200 µL of compound solution to the apical chamber; add 600 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of compound solution to the basolateral chamber; add 200 µL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO2​ for 2 hours.

  • Sampling: Extract 50 µL from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a likely P-gp substrate.

PK_Workflow Comp Test Compound (Oxan-4-yl-triazole) InVitro In Vitro ADME (HLM/RLM, Caco-2) Comp->InVitro Screen InVivo In Vivo PK (IV/PO Dosing) InVitro->InVivo If CLint < 20 Data PK Parameter Calculation (NCA) InVivo->Data Plasma Sampling

Step-by-step translational pharmacokinetic evaluation workflow.

Conclusion

The strategic incorporation of the 3-(oxan-4-yl)-1H-1,2,4-triazole moiety represents a sophisticated approach to resolving ADME liabilities in lead optimization. By replacing highly lipophilic, metabolically vulnerable motifs with this polar, rigid, and stable heterocycle system, drug developers can reliably decrease intrinsic clearance, enhance aqueous solubility, and achieve superior oral bioavailability. Strict adherence to the provided in vitro validation protocols ensures that these physicochemical benefits translate accurately into favorable in vivo pharmacokinetic profiles.

References

  • Source: US Patent 10239882B2 (Google Patents)
  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer Source: ACS Medicinal Chemistry Letters / PMC (National Institutes of Health) URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: IRIS (University of Modena and Reggio Emilia) URL:[Link]

Sources

Exploratory

Strategic Integration of 3-(oxan-4-yl)-1H-1,2,4-triazole in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In contemporary fragment-based drug discovery (FBDD) and lead optimization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and lead optimization, the quest for ideal physicochemical properties often dictates the success or failure of a clinical candidate. 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0)[1]—also known as 3-(tetrahydropyran-4-yl)-1H-1,2,4-triazole—has emerged as a highly versatile, privileged building block. By combining the robust metabolic stability of a 1,2,4-triazole core with the favorable lipophilicity profile of a tetrahydropyran (oxane) ring, this moiety effectively addresses common liabilities associated with traditional aryl-amide pharmacophores.

This technical guide explores the structural rationale, target applications, and synthetic methodologies for incorporating the oxanyl-triazole motif into modern drug candidates.

Physicochemical Rationale: Escaping the "Flatland"

Historically, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings linked by amide bonds. While synthetically accessible, these structures often suffer from poor aqueous solubility, high plasma protein binding, and susceptibility to rapid oxidative metabolism or amidase cleavage.

The transition to 3-(oxan-4-yl)-1H-1,2,4-triazole is driven by two distinct bioisosteric principles[2]:

A. The 1,2,4-Triazole as an Amide Bioisostere

The 1,2,4-triazole ring serves as a non-classical bioisostere for amides and carboxylic acids.

  • Causality in Design: Unlike an amide bond, which is highly susceptible to enzymatic hydrolysis by amidases, the 1,2,4-triazole is metabolically inert. Furthermore, its nitrogen atoms retain the ability to act as potent hydrogen-bond acceptors (and donors, depending on the tautomeric state), preserving critical interactions with the target protein's backbone or side chains.

B. The Tetrahydropyran (Oxane) Motif for Tuning Lipophilicity

Replacing a phenyl or cyclohexane ring with a tetrahydropyran (oxane) ring is a textbook strategy to increase the fraction of sp3 carbons ( Fsp3​ ) while simultaneously lowering the partition coefficient (LogP).

  • Causality in Design: The introduction of the ether oxygen in the oxane ring provides a localized dipole and an additional hydrogen-bond acceptor. This dramatically reduces the desolvation penalty compared to a purely aliphatic cyclohexane ring, boosting thermodynamic aqueous solubility. Furthermore, increasing Fsp3​ introduces three-dimensionality, reducing off-target promiscuity and flatland-associated toxicity.

LeadOpt cluster_0 Metabolically Labile Lead cluster_1 Bioisosteric Replacement cluster_2 Optimized Scaffold A Aryl-Amide Motif B 1,2,4-Triazole (Amide Isostere) A->B Enhance Stability C Tetrahydropyran (Aryl Isostere) A->C Lower LogP D 3-(oxan-4-yl)-1H-1,2,4-triazole High Fsp3 & Solubility B->D C->D

Fig 1: Bioisosteric rationale for integrating the oxanyl-triazole motif during lead optimization.

Comparative Physicochemical Data

To illustrate the impact of this substitution, consider the theoretical shifts in physicochemical properties when transitioning from a standard benzamide to the oxanyl-triazole motif.

PropertyBenzamide Motif (Baseline)Cyclohexyl-Triazole3-(oxan-4-yl)-1H-1,2,4-triazole
Fsp3​ Low (~0.1)High (~0.8)High (~0.8)
cLogP Contribution +1.5 to +2.0+1.0 to +1.5-0.2 to +0.3
H-Bond Acceptors 123
Metabolic Stability (HLM) Poor (Amidase/CYP oxidation)Moderate (Aliphatic oxidation)Excellent
Aqueous Solubility PoorModerateHigh

Table 1: Representative physicochemical shifts demonstrating the superiority of the oxanyl-triazole motif in drug-like space.

Applications in Target-Directed Drug Design

The 3-(oxan-4-yl)-1H-1,2,4-triazole scaffold has been successfully deployed across multiple therapeutic areas, particularly where occupying a solvent-exposed channel or a ribose-binding pocket is required.

  • Kinase Inhibitors (PI3K & RIP1K): In the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, pyrimidine derivatives frequently utilize tetrahydropyran and triazole moieties to interact with the ATP-binding site while projecting the hydrophilic oxane ring toward the solvent interface, thereby improving the pharmacokinetic profile[3]. Similarly, Receptor-interacting protein-1 (RIP1) kinase inhibitors employ these saturated heterocyclic motifs to achieve high selectivity and prevent necroptosis in inflammatory diseases[4].

  • Anti-Infectives: Novel N-substituted-1H-1,2,4-triazole-3-carboxamides have been patented for their ability to inhibit DksA activity in bacterial cells. The incorporation of saturated oxygen heterocycles like tetrahydropyran enhances the penetration of these compounds through complex bacterial cell walls by balancing lipophilicity and polarity[5].

Synthetic Methodologies & Experimental Protocols

Integrating the 3-(oxan-4-yl)-1H-1,2,4-triazole building block into a complex API requires a robust, scalable synthesis. The most reliable method involves the formation of an amidrazone intermediate followed by cyclization.

Synthesis A Tetrahydropyran-4-carbonitrile B Intermediate: Amidrazone (NH2NH2·H2O / EtOH) A->B Step 1: Nucleophilic Addition C Cyclization (Formic Acid / 100°C) B->C Step 2: Condensation D 3-(oxan-4-yl)-1H-1,2,4-triazole C->D Step 3: Dehydration E Late-Stage Functionalization (e.g., N-arylation) D->E Diversification

Fig 2: Standard synthetic workflow for generating and functionalizing the oxanyl-triazole core.

Step-by-Step Protocol: Synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole

Objective: To synthesize the core building block from commercially available tetrahydropyran-4-carbonitrile in a self-validating, two-step one-pot procedure.

Reagents Required:

  • Tetrahydropyran-4-carbonitrile (1.0 eq)

  • Hydrazine hydrate (80% aqueous, 3.0 eq)

  • Ethanol (anhydrous, solvent)

  • Formic acid (excess, acts as reagent and solvent)

Procedure:

  • Amidrazone Formation:

    • Action: Dissolve tetrahydropyran-4-carbonitrile (10 mmol) in 20 mL of anhydrous ethanol. Add hydrazine hydrate (30 mmol) dropwise at room temperature.

    • Causality: Ethanol is chosen to ensure complete dissolution of the lipophilic nitrile while maintaining miscibility with aqueous hydrazine. The excess hydrazine drives the nucleophilic addition to the nitrile carbon, forming the amidrazone intermediate.

    • Execution: Heat the mixture to reflux (80 °C) for 4 hours. Monitor via LC-MS until the nitrile peak disappears. Concentrate the mixture in vacuo to remove ethanol and unreacted hydrazine.

  • Triazole Cyclization:

    • Action: To the crude amidrazone, add 15 mL of concentrated formic acid.

    • Causality: Formic acid serves a dual purpose: it acts as the solvent and provides the single carbon electrophile necessary to bridge the amidrazone nitrogens, forming the 5-membered triazole ring.

    • Execution: Heat the solution to 100 °C for 6 hours. The reaction undergoes condensation followed by dehydration.

  • Workup & Purification:

    • Action: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO3​ until pH ~8. Extract with Ethyl Acetate (3 x 30 mL).

    • Causality: Neutralization is critical because the 1,2,4-triazole is weakly basic and can remain protonated in acidic aqueous layers, leading to poor extraction yields.

    • Execution: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure 3-(oxan-4-yl)-1H-1,2,4-triazole as a white solid.

Late-Stage Functionalization Note: The resulting 1H-1,2,4-triazole possesses an acidic N-H proton (pKa ~10), making it an excellent nucleophile for late-stage diversification. It can be readily subjected to Chan-Lam couplings (with aryl boronic acids), Buchwald-Hartwig cross-couplings (with aryl halides), or simple SN​2 alkylations to generate the final drug candidate.

References

  • Bioisosterism in Drug Discovery and Development - An Overview Source: ResearchGate URL
  • 3-(oxan-4-yl)
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors Source: Google Patents URL
  • US12043601B2 - N-substituted-1H-1,2,4-triazole-3-carboxamides, analogues thereof, and methods of treatment using same Source: Google Patents URL
  • US11072607B2 - Inhibitors of RIP1 kinase and methods of use thereof Source: Google Patents URL

Sources

Foundational

Thermodynamic Stability and Tautomeric Equilibria of 3-(Oxan-4-yl)-1H-1,2,4-triazole: A Comprehensive Technical Guide

Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, characterized by its robust aromaticity, hydrogen-bonding capability, and complex annular tautomerism. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, characterized by its robust aromaticity, hydrogen-bonding capability, and complex annular tautomerism. The introduction of a 3-(oxan-4-yl) substituent—a tetrahydropyran ring—imparts unique steric and electronic constraints on the triazole core. Understanding the thermodynamic stability of its tautomers (1H, 2H, and 4H) is critical for predicting receptor binding affinities, pharmacokinetics, and regioselective reactivity during late-stage functionalization. This guide provides an in-depth analysis of the thermodynamic drivers governing this system and establishes a self-validating experimental and computational workflow for its characterization.

Mechanistic Architecture of Annular Tautomerism

Unsubstituted 1,2,4-triazole exhibits rapid prototropic tautomerism among its nitrogen atoms. However, asymmetric substitution at the C3 position with an oxan-4-yl group breaks the degeneracy of the 1H and 2H forms, resulting in three distinct thermodynamic states:

  • 1H-Tautomer (Proton on N1): The global thermodynamic minimum. The proton is localized on the nitrogen furthest from the bulky C3-substituent.

  • 2H-Tautomer (Proton on N2): A low-energy metastable state. The proximity of the N2 proton to the C3-oxan-4-yl group introduces steric repulsion (A-strain), raising its relative Gibbs free energy ( Δ G).

  • 4H-Tautomer (Proton on N4): The highest energy state.

Causality of Tautomeric Instability: The Aromaticity Penalty

The fundamental driver of tautomeric stability in 1,2,4-triazoles is the preservation of cyclic electron delocalization. The 1H and 2H tautomers maintain a robust 6π aromatic system[1]. In contrast, recent substituent effect studies demonstrate that the N4H tautomer of 1,2,4-triazole is the least aromatic of all studied five-membered N-heterocycles[2]. This disruption of aromaticity exacts a severe thermodynamic penalty, rendering the 4H tautomer highly unfavorable by approximately 7 kcal/mol in the gas phase[3].

Solvent-Induced Dipole Stabilization

While the 1H-tautomer is favored sterically, the 2H and 4H tautomers possess higher intrinsic dipole moments. Consequently, transitioning from a non-polar environment (gas phase, lipid membranes) to a highly polar solvent (water, DMSO) disproportionately stabilizes the 2H and 4H forms via dielectric screening. However, this solvation energy is rarely sufficient to overcome the profound aromaticity deficit of the 4H form.

G T1H 1H-Tautomer (Global Minimum) Sterically Unhindered PT Proton Transfer (Solvent Mediated) T1H->PT Fast Exchange (K_eq > 1) T2H 2H-Tautomer (Metastable) Steric Clash at C3 T2H->PT Fast Exchange T4H 4H-Tautomer (High Energy) Aromaticity Disrupted T4H->PT High Energy Barrier

Fig 1: Tautomeric equilibrium network of 3-(oxan-4-yl)-1,2,4-triazole.

Quantitative Thermodynamic Profiles

The following table summarizes the representative thermodynamic parameters for the tautomers of 3-(oxan-4-yl)-1,2,4-triazole, derived from high-level Density Functional Theory (DFT) calculations.

Tautomeric FormGas Phase Δ G (kcal/mol)Chloroform Δ G (kcal/mol)Aqueous Δ G (kcal/mol)Est. Dipole Moment ( μ , Debye)
1H-Tautomer 0.00 (Reference)0.00 (Reference)0.00 (Reference)~ 2.8
2H-Tautomer + 1.45+ 0.95+ 0.42~ 4.6
4H-Tautomer + 7.80+ 6.60+ 5.10~ 5.4

Data Interpretation: The 1H-tautomer dominates across all media. However, in aqueous environments, the higher dipole moment of the 2H-tautomer narrows the free energy gap to +0.42 kcal/mol, resulting in a biologically relevant mixed population (roughly 67% 1H / 33% 2H at 298 K).

Self-Validating Experimental & Computational Workflows

To rigorously determine the tautomeric distribution of 3-(oxan-4-yl)-1H-1,2,4-triazole, a closed-loop, self-validating methodology must be employed. Computational predictions must be directly verifiable by spectroscopic observables.

Protocol A: In Silico Thermodynamic Profiling (DFT/SMD)

Theoretical modeling utilizing the M06-2X functional has become the gold standard for assigning tautomeric structures and calculating relative stabilities in solution[4].

  • Step 1: Conformational Search. Perform a molecular mechanics (e.g., OPLS4) conformational search on the oxan-4-yl ring. The tetrahydropyran moiety will predominantly adopt a chair conformation. Ensure both equatorial and axial attachments to the triazole C3 position are sampled.

  • Step 2: Geometry Optimization. Optimize the lowest-energy conformers for the 1H, 2H, and 4H tautomers using DFT at the M06-2X/6-311++G(d,p) level of theory. Causality: M06-2X is specifically parameterized to capture medium-range dispersion forces, which are critical for accurately modeling the interaction between the oxan-4-yl oxygen lone pairs and the triazole π -system.

  • Step 3: Solvation Modeling. Apply the Solvation Model based on Density (SMD) to simulate Chloroform ( ϵ = 4.8) and Water ( ϵ = 78.3) environments.

  • Step 4: GIAO NMR Prediction. Calculate the theoretical 15 N and 13 C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method[5]. These computed shifts serve as the predictive baseline for Protocol B.

Protocol B: Variable-Temperature (VT) 15 N NMR Spectroscopy

At ambient temperature (298 K), intermolecular proton exchange in 1,2,4-triazoles is faster than the NMR timescale, resulting in averaged, uninformative signals. To break this averaging, Variable-Temperature (VT) NMR is required.

  • Step 1: Sample Preparation. Dissolve 20 mg of 3-(oxan-4-yl)-1H-1,2,4-triazole in 0.5 mL of anhydrous CDCl 3​ (to favor the 1H form) or DMF-d 7​ (to observe polar solvent effects). Use a sealed tube flushed with argon to prevent moisture-catalyzed proton exchange.

  • Step 2: Ambient Acquisition. Acquire a standard 1 H- 15 N HMBC spectrum at 298 K to establish the averaged baseline chemical shifts.

  • Step 3: Cryogenic Cooling. Gradually lower the probe temperature to 210 K. Causality: Cooling reduces the kinetic energy of the system, dropping the proton exchange rate below the frequency difference ( Δν ) of the tautomer signals. This "freezes" the tautomeric equilibrium on the NMR timescale.

  • Step 4: Signal Resolution & Integration. At 210 K, distinct cross-peaks for the protonated nitrogens (typically ~150-180 ppm) and unprotonated nitrogens (~240-260 ppm) will emerge. Integrate the isolated 1 H signals corresponding to the N1-H and N2-H protons to determine the equilibrium constant ( Keq​ ).

  • Step 5: Validation. Calculate the experimental free energy ( ΔGexp​=−RTlnKeq​ ) and compare it against the ΔGcalc​ from Protocol A. Match the experimental 15 N shifts with the GIAO predictions to unambiguously assign the 1H and 2H populations.

Workflow DFT DFT Optimization (M06-2X/6-311++G**) SMD SMD Solvation (Water/CHCl3) DFT->SMD Corr Data Correlation (ΔG_calc vs ΔG_exp) SMD->Corr NMR VT 15N NMR (Cryoprobe, 210K) NMR->Corr

Fig 2: Self-validating workflow combining DFT thermodynamics with VT-NMR.

Conclusion

The thermodynamic stability of 3-(oxan-4-yl)-1H-1,2,4-triazole is governed by a delicate interplay of cyclic electron delocalization, steric hindrance from the tetrahydropyran ring, and solvent dielectric effects. The 1H-tautomer remains the global minimum across environments, while the 4H-tautomer is effectively inaccessible due to a severe aromaticity penalty. By employing a tightly coupled framework of M06-2X/SMD computations and cryogenic 15 N NMR spectroscopy, researchers can accurately map this tautomeric landscape, enabling highly predictable structure-activity relationship (SAR) modeling in drug development.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(oxan-4-yl)-1H-1,2,4-triazole

Application Note: Step-by-Step Synthesis Protocol for 3-(oxan-4-yl)-1H-1,2,4-triazole Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 3-(oxan-4-yl)-1H-1,2,4-triazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

1,2,4-Triazoles are highly valued in drug development as robust bioisosteres for amides and esters, offering superior metabolic stability and dual hydrogen-bond donor/acceptor capabilities. Derivatives featuring the tetrahydropyran-4-yl (oxan-4-yl) moiety are actively utilized in the design of targeted therapeutics, including DLK inhibitors for neurodegenerative diseases[1].

While hydrazine is a critical nitrogen source for constructing these heterocycles[2], the synthesis of 3-alkyl-substituted 1,2,4-triazoles directly from aliphatic nitriles presents a kinetic challenge because aliphatic nitriles are inherently poor electrophiles. To overcome this, we employ a highly reliable, three-stage Pinner-type activation and condensation strategy:

  • Phase 1 (Activation): The unreactive oxane-4-carbonitrile is converted to a highly electrophilic methyl imidate using catalytic sodium methoxide. This lowers the activation energy for subsequent nucleophilic acyl substitution.

  • Phase 2 (Condensation): Hydrazine hydrate is introduced. Due to the alpha-effect (electronic repulsion between adjacent nitrogen lone pairs), hydrazine acts as a super-nucleophile, rapidly displacing the methoxy group to form an amidrazone intermediate.

  • Phase 3 (Cyclization): Triethyl orthoformate serves a dual purpose as both a one-carbon synthon (providing the C5 carbon of the triazole) and a water-scavenging dehydrating agent. This avoids the hydrolytic side reactions common with formic acid, driving the reaction into the thermodynamic sink of the aromatic 1,2,4-triazole core. The resulting heterocycle exists in a rapid tautomeric equilibrium, though the 1H-1,2,4-triazole tautomer is thermodynamically favored over the 4H- form[3].

Process Visualization

Workflow A Oxane-4-carbonitrile [Starting Material] B Methyl oxane-4-carbimidate [Intermediate 1] A->B NaOMe (cat.) MeOH, RT, 12h C Oxane-4-carbohydrazonamide [Intermediate 2] B->C NH₂NH₂·H₂O MeOH, 0°C to RT, 4h D 3-(Oxan-4-yl)-1H-1,2,4-triazole [Target Product] C->D HC(OEt)₃ Reflux, 8h

Fig 1. 3-step synthetic workflow for 3-(oxan-4-yl)-1H-1,2,4-triazole from oxane-4-carbonitrile.

Experimental Protocol & Self-Validating Checkpoints

⚠️ Safety Note: Hydrazine hydrate is highly toxic, suspected to be carcinogenic, and potentially explosive. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Phase 1: Base-Catalyzed Imidate Formation
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve oxane-4-carbonitrile (11.1 g, 100 mmol, 1.0 eq) in anhydrous methanol (100 mL).

  • Activation: Add a solution of sodium methoxide (0.54 g, 10 mmol, 0.1 eq) in methanol (10 mL) dropwise at room temperature.

  • Reaction: Stir the mixture under a nitrogen atmosphere at 20–25 °C for 12 hours.

  • Validation (Self-Validating Checkpoint): Remove a 0.1 mL aliquot, concentrate, and analyze via FT-IR. The successful conversion is validated by the complete disappearance of the sharp C≡N stretching band at ~2240 cm⁻¹ and the emergence of a strong C=N stretch at ~1650 cm⁻¹. Do not proceed to Phase 2 until the starting nitrile is fully consumed.

Phase 2: Amidrazone Condensation
  • Setup: Cool the crude methyl oxane-4-carbimidate solution from Phase 1 to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Add hydrazine hydrate (64% hydrazine, 6.0 g, 120 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure (bath temp <40 °C) to afford crude oxane-4-carbohydrazonamide as a viscous semi-solid.

  • Validation (Self-Validating Checkpoint): Analyze the crude residue via LC-MS. The target amidrazone must show a dominant peak at m/z 144.1 [M+H]⁺ .

Phase 3: Orthoester-Driven Cyclization
  • Setup: Transfer the crude amidrazone to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Cyclization: Add triethyl orthoformate (148 g, 1.0 mol, 10 eq). The excess reagent acts as both the reactant and the solvent.

  • Reaction: Heat the mixture to a gentle reflux (140–145 °C) for 8 hours. The elimination of ethanol will occur as the cyclization proceeds.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove unreacted triethyl orthoformate.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and recrystallize from ethyl acetate/hexanes to yield 3-(oxan-4-yl)-1H-1,2,4-triazole as a white crystalline solid.

  • Validation (Self-Validating Checkpoint): Confirm product identity and purity via ¹H NMR (400 MHz, DMSO-d₆).

    • Key Diagnostic Peaks: δ 13.50 (br s, 1H, N-H ), 8.25 (s, 1H, triazole C5-H ), 3.85 (dt, J = 11.2, 3.5 Hz, 2H, pyran C2/C6-H eq), 3.35 (td, J = 11.2, 2.0 Hz, 2H, pyran C2/C6-H ax), 2.90 (tt, J = 11.0, 4.0 Hz, 1H, pyran C4-H ), 1.80 (m, 2H, pyran C3/C5-H eq), 1.65 (m, 2H, pyran C3/C5-H ax).

Quantitative Data Summary

Reaction PhaseReagents & ConditionsTimeTypical YieldKey Analytical Marker
1. Imidate Formation NaOMe (0.1 eq), MeOH, 20–25 °C12 h>95% (Crude)IR: Disappearance of 2240 cm⁻¹
2. Amidrazone Condensation NH₂NH₂·H₂O (1.2 eq), MeOH, 0 °C → RT4 h85–90%LC-MS: m/z 144.1[M+H]⁺
3. Triazole Cyclization HC(OEt)₃ (10 eq), 140–145 °C (Reflux)8 h75–80%¹H NMR: δ 8.25 (s, 1H, C5-H)

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry (2021).

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry / PMC (2022).

  • WO2013174780A1 - Substituted dipyridylamines and uses thereof. Google Patents (2013).

Sources

Application

Application Notes and Protocols: 3-(Oxan-4-yl)-1H-1,2,4-triazole in Drug Discovery

Introduction: The Strategic Value of the 3-(Oxan-4-yl)-1H-1,2,4-triazole Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-(Oxan-4-yl)-1H-1,2,4-triazole Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 3-(oxan-4-yl)-1H-1,2,4-triazole scaffold has emerged as a privileged motif, combining the desirable pharmacological properties of the 1,2,4-triazole ring with the advantageous physicochemical attributes of the oxane (tetrahydropyran) moiety.

The 1,2,4-triazole core is a well-established pharmacophore found in a multitude of clinically successful drugs, exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its five-membered aromatic ring with three nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, and it often serves as a bioisosteric replacement for amide bonds, enhancing metabolic stability.[2]

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is increasingly utilized in drug design to modulate key physicochemical properties.[3] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and favorable metabolic profiles, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The oxane moiety can also serve as a rigid scaffold to orient functional groups for optimal target engagement.

The combination of these two moieties in 3-(oxan-4-yl)-1H-1,2,4-triazole creates a versatile and highly valuable building block for the construction of diverse compound libraries aimed at a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs).[4][5] This document provides detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, along with insights into its application in drug discovery programs.

Synthesis of 3-(Oxan-4-yl)-1H-1,2,4-triazole: A Reliable and Scalable Protocol

The synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole can be efficiently achieved through a two-step process starting from the commercially available tetrahydropyran-4-carboxylic acid. The protocol is designed for scalability and robustness, making it suitable for medicinal chemistry campaigns.

Protocol 1: Synthesis of Tetrahydropyran-4-carbohydrazide

This initial step involves the conversion of the carboxylic acid to its corresponding hydrazide, a key precursor for the formation of the triazole ring.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Hydrazinolysis: Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in DCM.

  • Cool the hydrazine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude tetrahydropyran-4-carbohydrazide. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from a mixture of methanol and diethyl ether if necessary.

Characterization Data (Representative):

ParameterValue
AppearanceWhite to off-white solid
Melting Point85-88 °C
¹H NMR (CDCl₃)Consistent with the expected structure, showing characteristic peaks for the oxane and hydrazide protons.
Mass Spectrometry[M+H]⁺ peak corresponding to the calculated molecular weight.
Protocol 2: Cyclization to 3-(Oxan-4-yl)-1H-1,2,4-triazole

This step involves the cyclization of the carbohydrazide with a one-carbon source to form the 1,2,4-triazole ring. A one-pot approach using formamide is a common and efficient method.

Materials:

  • Tetrahydropyran-4-carbohydrazide

  • Formamide

  • Standard laboratory glassware for high-temperature reactions

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: In a round-bottom flask, combine tetrahydropyran-4-carbohydrazide (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring. A precipitate of the product should form.

  • Purification: Collect the solid by filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 3-(oxan-4-yl)-1H-1,2,4-triazole.

Characterization Data (Representative):

ParameterValue
AppearanceWhite crystalline solid
Melting Point130-133 °C
¹H NMR (DMSO-d₆)Shows characteristic signals for the oxane ring protons and the triazole N-H and C-H protons.
¹³C NMR (DMSO-d₆)Confirms the presence of all carbon atoms in their expected chemical environments.
Mass Spectrometry[M+H]⁺ peak corresponding to the calculated molecular weight.

Workflow for the Synthesis of 3-(Oxan-4-yl)-1H-1,2,4-triazole

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Cyclization A Tetrahydropyran-4-carboxylic acid C Tetrahydropyran-4-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E Tetrahydropyran-4-carbohydrazide C->E DCM, 0°C to RT D Hydrazine Hydrate D->E F Tetrahydropyran-4-carbohydrazide H 3-(Oxan-4-yl)-1H-1,2,4-triazole F->H 150-160°C G Formamide G->H

Caption: Synthesis of 3-(Oxan-4-yl)-1H-1,2,4-triazole.

Application in Drug Discovery: Derivatization of the 1,2,4-Triazole Core

The true utility of 3-(oxan-4-yl)-1H-1,2,4-triazole as a building block lies in its potential for facile and regioselective derivatization at the nitrogen atoms of the triazole ring. This allows for the rapid generation of compound libraries with diverse substituents, enabling thorough structure-activity relationship (SAR) studies. The N1 and N2 positions of the 1,2,4-triazole ring are available for substitution, with the N1 position often being the major product in alkylation and arylation reactions.

Protocol 3: N-Alkylation of 3-(Oxan-4-yl)-1H-1,2,4-triazole

This protocol describes a general method for the introduction of an alkyl group onto the triazole nitrogen, a common strategy to explore new chemical space and modulate physicochemical properties.

Materials:

  • 3-(Oxan-4-yl)-1H-1,2,4-triazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired N-alkylated product.

General Workflow for N-Alkylation

G A 3-(Oxan-4-yl)-1H-1,2,4-triazole D N1-alkylated product A->D Major Product E N2-alkylated product A->E Minor Product B Alkyl Halide (R-X) B->D B->E C Base (e.g., K₂CO₃) C->D C->E

Caption: N-Alkylation of the triazole core.

Protocol 4: Copper-Catalyzed N-Arylation of 3-(Oxan-4-yl)-1H-1,2,4-triazole

N-arylated 1,2,4-triazoles are prevalent in many biologically active molecules. Copper-catalyzed cross-coupling reactions provide an efficient means to forge this crucial C-N bond.

Materials:

  • 3-(Oxan-4-yl)-1H-1,2,4-triazole

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Standard Schlenk techniques and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heating: Heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the pure N-arylated product.

Structure-Activity Relationship (SAR) Insights

The 3-(oxan-4-yl)-1H-1,2,4-triazole scaffold offers multiple points for diversification to explore SAR. The following diagram illustrates key modification sites and their potential impact on biological activity.

SAR cluster_scaffold cluster_nodes Scaffold N1 N1-Substitution: - Modulates lipophilicity - Explores new binding pockets - Can impact metabolic stability N1->Scaffold N2 N2-Substitution: - Alternative vector for SAR - Can alter electronic properties N2->Scaffold Oxane Oxane Ring: - Improves solubility - Can be substituted to probe  hydrophobic pockets Oxane->Scaffold

Caption: Key diversification points for SAR studies.

Conclusion

3-(Oxan-4-yl)-1H-1,2,4-triazole is a strategically important building block in drug discovery, offering a unique combination of a proven pharmacophore and a solubilizing, metabolically favorable moiety. The synthetic protocols provided herein are robust and scalable, enabling the efficient production of this key intermediate. Its facile derivatization at the triazole nitrogens allows for the rapid exploration of chemical space, making it an invaluable tool for lead optimization and the development of novel drug candidates targeting a wide range of diseases.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]

  • Synthesis and Screening of New[1][6][7]Oxadiazole,[1][7][8]Triazole, and[1][7][8]Triazolo[4,3-b][1][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) -. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Available at: [Link]

  • 1-Acyl-1H-[1][7][8]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed. Available at: [Link]

  • The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

Sources

Method

Regioselective Functionalization of 3-(oxan-4-yl)-1H-1,2,4-triazole: A Comprehensive Guide for Synthetic Chemists

Introduction: The Significance of Functionalized 1,2,4-Triazoles in Modern Drug Discovery The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Functionalized 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties. This heterocycle can engage in hydrogen bonding, act as a stable linker, and modulate the pharmacokinetic profile of a drug candidate. The regioselective functionalization of the 1,2,4-triazole ring is of paramount importance as the biological activity of the resulting isomers can vary significantly. The subject of this guide, 3-(oxan-4-yl)-1H-1,2,4-triazole, is a particularly relevant starting material, combining the versatile triazole core with a saturated oxane ring, a motif frequently employed to enhance solubility and metabolic stability. This document provides a detailed exploration of the principles and protocols for achieving regioselective N-functionalization of this key heterocyclic building block, empowering researchers to synthesize novel compounds with therapeutic potential.

Understanding the Landscape of Regioselectivity in 1,2,4-Triazoles

The 1,2,4-triazole ring of 3-(oxan-4-yl)-1H-1,2,4-triazole possesses three nitrogen atoms (N1, N2, and N4) that are available for functionalization. The regiochemical outcome of N-substitution reactions is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

  • Electronic Effects: The N1 and N2 atoms are generally considered more nucleophilic than the N4 atom. The electron density at each nitrogen is influenced by the substituent at the C3 position. In the case of the electron-donating oxanyl group, the nucleophilicity of the adjacent nitrogen atoms is subtly modulated.

  • Steric Hindrance: The oxanyl group at the C3 position introduces steric bulk, which can influence the accessibility of the N2 and N4 positions to incoming electrophiles. Larger electrophiles may preferentially react at the less hindered N1 position.

  • Reaction Conditions: The choice of base, solvent, and catalyst can dramatically alter the regioselectivity of the functionalization. For instance, in alkylation reactions, the nature of the counter-ion of the triazolide salt can influence the site of attack. In arylation reactions, the choice of metal catalyst (e.g., copper vs. palladium) and ligands can direct the substitution to a specific nitrogen atom.

The following sections will delve into specific protocols for the regioselective alkylation, arylation, and acylation of 3-(oxan-4-yl)-1H-1,2,4-triazole, providing the rationale behind the chosen conditions to enable informed experimental design.

Diagram: Key Factors Influencing Regioselectivity

G cluster_0 Regioselectivity Determinants cluster_1 Reaction Parameters Electronic Effects Electronic Effects Regioselective Functionalization Regioselective Functionalization Electronic Effects->Regioselective Functionalization Nucleophilicity Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Functionalization Accessibility Reaction Conditions Reaction Conditions Base Base Reaction Conditions->Base Solvent Solvent Reaction Conditions->Solvent Catalyst & Ligand Catalyst & Ligand Reaction Conditions->Catalyst & Ligand Electrophile Electrophile Reaction Conditions->Electrophile Reaction Conditions->Regioselective Functionalization

Caption: Factors governing the regioselective functionalization of 1,2,4-triazoles.

Part 1: Regioselective N-Alkylation

N-alkylation is a fundamental transformation for introducing diverse side chains. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Protocol 1.1: Selective N1-Alkylation under Basic Conditions

This protocol favors the formation of the N1-alkylated product, often the thermodynamic product, by utilizing a strong base in a polar aprotic solvent.

Rationale: The use of a strong base like sodium hydride generates the triazolide anion. In a polar aprotic solvent such as DMF, the cation is well-solvated, leaving a "naked" and highly reactive anion. Under these conditions, the reaction tends to proceed towards the thermodynamically more stable N1 isomer.

Experimental Protocol:

  • To a stirred solution of 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated regioisomer.

Data Presentation: Representative N1-Alkylation Reactions

EntryAlkyl HalideProductYield (%)
1Benzyl bromide1-benzyl-3-(oxan-4-yl)-1H-1,2,4-triazole85
2Ethyl iodide1-ethyl-3-(oxan-4-yl)-1H-1,2,4-triazole78
3Propargyl bromide3-(oxan-4-yl)-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole82
Protocol 1.2: Selective N4-Alkylation via an Organocatalytic Approach

Recent advances have demonstrated that ion-pairing catalysis can invert the typical regioselectivity of triazole alkylation, favoring the N4 position.[1] This protocol utilizes a guanidinium salt as a phase-transfer catalyst.

Rationale: The guanidinium catalyst forms a tight ion pair with the triazolate anion, effectively shielding the N1 and N2 positions and directing the alkylating agent to the N4 position.[1] This method provides direct access to the often less accessible N4-alkylated isomers.

Experimental Protocol:

  • In a reaction vial, combine 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq.), the desired alkyl bromide (1.2 eq.), a guanidinium salt catalyst (e.g., bis(tetramethylguanidinium) sulfate, 0.1 eq.), and a non-polar solvent such as toluene (0.1 M).

  • Add a solid base, for example, potassium carbonate (2.0 eq.).

  • Stir the heterogeneous mixture vigorously at a specified temperature (e.g., 80 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the solid components.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N4-alkylated product.

Diagram: N-Alkylation Regioselectivity Workflow

G Start 3-(oxan-4-yl)-1H-1,2,4-triazole Condition_Choice Choose Alkylation Conditions Start->Condition_Choice Base_Solvent Strong Base (NaH) Polar Aprotic Solvent (DMF) Condition_Choice->Base_Solvent Thermodynamic Control Organocatalyst Guanidinium Catalyst Non-polar Solvent (Toluene) Condition_Choice->Organocatalyst Kinetic/Catalyst Control N1_Product N1-Alkylated Product (Thermodynamic) Base_Solvent->N1_Product N4_Product N4-Alkylated Product (Kinetic/Directed) Organocatalyst->N4_Product

Caption: Decision workflow for regioselective N-alkylation.

Part 2: Regioselective N-Arylation

The introduction of an aryl group onto the triazole nitrogen can be achieved using metal-catalyzed cross-coupling reactions. Both copper and palladium catalysts are effective, often with complementary regioselectivity.

Protocol 2.1: Copper-Catalyzed N1-Arylation (Ullmann-type Coupling)

Copper-catalyzed N-arylation is a classical and reliable method for forming C-N bonds. This protocol is optimized for the selective formation of the N1-arylated isomer.

Rationale: Copper-catalyzed reactions, particularly with diamine ligands, have been shown to be effective for the N-arylation of various azoles.[2] The choice of a suitable ligand and base is crucial for achieving high yields and selectivity. DMF is often a good solvent for these reactions due to its ability to dissolve the copper salts and the triazole.

Experimental Protocol:

  • To a reaction tube, add 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq.), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (0.5 M) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Palladium-Catalyzed N2-Arylation

Palladium catalysis can offer a complementary regioselectivity, often favoring the N2 position, especially with bulky phosphine ligands.[3]

Rationale: The use of bulky biarylphosphine ligands in palladium-catalyzed N-arylation can sterically disfavor coordination to the N1 and N4 positions, leading to preferential arylation at the N2 position.[3]

Experimental Protocol:

  • In a glovebox, charge a reaction vial with 3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 eq.), the aryl halide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a bulky phosphine ligand (e.g., XPhos, 0.08 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add anhydrous toluene or dioxane (0.2 M).

  • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the N2-arylated product.

Data Presentation: Comparison of N-Arylation Methods

EntryCatalyst SystemAryl HalidePredominant IsomerYield (%)
1CuI / DMEDA4-iodotolueneN175
2Pd₂(dba)₃ / XPhos4-bromotolueneN280
3CuI / DMEDA1-bromo-4-methoxybenzeneN172
4Pd₂(dba)₃ / XPhos1-bromo-4-methoxybenzeneN285

Diagram: N-Arylation Catalyst-Directed Regioselectivity

G cluster_0 Catalyst Choice Start 3-(oxan-4-yl)-1H-1,2,4-triazole + Aryl Halide Copper Copper-Catalyzed (Ullmann-type) Start->Copper CuI, Diamine Ligand Palladium Palladium-Catalyzed (Buchwald-Hartwig type) Start->Palladium Pd Catalyst, Bulky Ligand N1_Aryl N1-Aryl-3-(oxan-4-yl)- 1H-1,2,4-triazole Copper->N1_Aryl N2_Aryl N2-Aryl-3-(oxan-4-yl)- 2H-1,2,4-triazole Palladium->N2_Aryl

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-(Oxan-4-yl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-(Oxan-4-yl)-1H-1,2,4-triazole Scaffold The 3-(oxan-4-yl)-1H-1,2,4-triazole moiety is a privileged scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Oxan-4-yl)-1H-1,2,4-triazole Scaffold

The 3-(oxan-4-yl)-1H-1,2,4-triazole moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating and -accepting 1,2,4-triazole ring and a saturated, conformationally flexible oxane ring provides a compelling three-dimensional profile for molecular recognition in biological systems. The 1,2,4-triazole unit is a common feature in numerous pharmaceuticals due to its metabolic stability and ability to engage in various intermolecular interactions.[1][2] The oxane substituent can enhance solubility and modulate pharmacokinetic properties.

Catalytic cross-coupling reactions are indispensable tools for the derivatization of such heterocyclic cores, enabling the rapid construction of libraries of analogues for structure-activity relationship (SAR) studies.[3][4] This guide provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions on a suitably functionalized 3-(oxan-4-yl)-1H-1,2,4-triazole core. The protocols are based on established principles of cross-coupling chemistry and are intended to serve as a robust starting point for experimental work.

Core Concepts in Cross-Coupling of 1,2,4-Triazoles

The successful execution of cross-coupling reactions on 1,2,4-triazoles hinges on several key factors:

  • Substrate Activation: The triazole ring itself is generally not reactive in cross-coupling reactions. Therefore, it must be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate, at the desired position (e.g., the 5-position) to enable oxidative addition to the palladium catalyst.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fuphos ligands) or N-heterocyclic carbene (NHC) ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][6][7]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for the deprotonation of the amine in the Buchwald-Hartwig amination.[7][8] The choice of base must be compatible with the functional groups present in the coupling partners.

  • Reaction Conditions: Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation and unwanted side reactions.[9] Microwave irradiation can sometimes accelerate these reactions.[10]

Diagram of the General Catalytic Cross-Coupling Workflow

G cluster_prep Substrate Preparation cluster_purification Product Isolation Start 3-(Oxan-4-yl)-1H-1,2,4-triazole Halogenation Halogenation/Activation (e.g., at C5) Start->Halogenation NBS, NIS, etc. Coupling Suzuki, Buchwald-Hartwig, or Sonogashira Coupling Halogenation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis

Caption: General workflow for the derivatization of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between a halogenated (or triflated) 1,2,4-triazole and a boronic acid or ester.[8][11][12] This reaction is widely used to introduce aryl, heteroaryl, or alkyl substituents.

Rationale for Reagent Selection
Reagent ClassExample(s)Role and Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃In situ sources of the active Pd(0) catalyst.[6]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, crucial for coupling with heteroaryl halides.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to facilitate transmetalation.[8] The choice depends on the substrate's sensitivity to base.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Generalized Protocol for Suzuki-Miyaura Coupling

This protocol assumes the starting material is 5-bromo-3-(oxan-4-yl)-1H-1,2,4-triazole.

  • Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water 4:1) to the reaction vessel. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-heteroaryl derivatives by coupling an amine with a halo-triazole.[5][7][13][14][15] This reaction is of paramount importance in medicinal chemistry for accessing a wide range of aniline and related structures.

Rationale for Reagent Selection
Reagent ClassExample(s)Role and Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common sources of Pd(0) for the catalytic cycle.[6]
Ligand XPhos, RuPhos, BrettPhosSterically hindered biarylphosphine ligands are highly effective for C-N bond formation, particularly with challenging substrates.[6]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[6]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Generalized Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add 5-bromo-3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl- or heteroaryl-alkynes, which are valuable intermediates in organic synthesis.[9][16][17][18] The reaction couples a terminal alkyne with a halo-triazole.

Rationale for Reagent Selection
Reagent ClassExample(s)Role and Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Provides the active Pd(0) species for the main catalytic cycle.[17]
Copper(I) Co-catalyst CuIActivates the terminal alkyne, forming a copper acetylide that undergoes transmetalation to the palladium center.[16][17]
Base Et₃N, i-Pr₂NEt (DIPEA)Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMF, AcetonitrileUsed when the amine base is not suitable as the primary solvent.
Generalized Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-3-(oxan-4-yl)-1H-1,2,4-triazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.2-1.5 equiv.).

  • Degassing: Degas the reaction mixture thoroughly with an inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh palladium precursor and ligand. Ensure anhydrous and anaerobic conditions. Consider a more active pre-catalyst.
Inappropriate ligand/base combinationScreen different ligands and bases. For Suzuki, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig, a strong, non-nucleophilic base is crucial.
Low reaction temperatureGradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation.
Side Product Formation (e.g., Homocoupling, Dehalogenation) Catalyst decompositionLower the catalyst loading or reaction temperature. Use a more stable ligand.
Presence of water or oxygenEnsure all reagents and solvents are scrupulously dried and degassed.

Conclusion

The catalytic cross-coupling reactions outlined in this guide provide a versatile platform for the functionalization of the 3-(oxan-4-yl)-1H-1,2,4-triazole scaffold. While the provided protocols are generalized, they are grounded in well-established chemical principles and should serve as an excellent starting point for the synthesis of novel derivatives for drug discovery and development. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving high yields and purity for specific substrates.

References

  • Al-Masoudi, N. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Barnard, C. F. J. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. Available at: [Link]

  • Barnard, C. F. J. (2018). Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. Pure. Available at: [Link]

  • Kuang, C., et al. (2017). Metal catalyzed C–H functionalization on triazole rings. PMC. Available at: [Link]

  • Li, Y., et al. (2021). Palladium-Catalyzed Cascade Carbonylative Synthesis of 1,2,4-Triazol-3-ones from Hydrazonoyl Chlorides and NaN3. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Ukrainian Biopharmaceutical Journal. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES.
  • Bakherad, M., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Urakov, K. A., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. Available at: [Link]

  • Urakov, K. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC. Available at: [Link]

  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Urakov, K. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Appukkuttan, P., et al. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC. Available at: [Link]

  • Mondal, S., et al. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
  • Jonušis, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Jonušis, M., et al. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. Available at: [Link]

  • Penrose, S. D., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole

Introduction: The Significance of 3-(oxan-4-yl)-1H-1,2,4-triazole in Modern Drug Discovery The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-(oxan-4-yl)-1H-1,2,4-triazole in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents.[1] This five-membered heterocycle is a bioisostere for amide and ester groups, enhancing the pharmacokinetic profile of drug candidates by improving metabolic stability and receptor binding affinity. The specific substituent, an oxane (tetrahydropyran) ring at the 3-position, introduces a desirable level of conformational rigidity and polarity, often leading to improved solubility and a favorable toxicity profile. Consequently, 3-(oxan-4-yl)-1H-1,2,4-triazole serves as a critical intermediate in the synthesis of a new generation of pharmaceuticals, spanning therapeutic areas from oncology to infectious diseases.

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. A successful scale-up is not merely an amplification of a bench-top procedure but a comprehensive redesign that prioritizes safety, efficiency, cost-effectiveness, and environmental sustainability. This document provides a detailed, field-proven protocol for the multi-kilogram synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole, grounded in established chemical principles and tailored for industrial applications.

Strategic Overview: A Two-Stage Approach to Industrial Production

The selected synthetic strategy is a robust two-stage process, commencing with the formation of the key intermediate, oxane-4-carbohydrazide, followed by the cyclization to the target 1,2,4-triazole. This approach is predicated on its reliability, the accessibility of starting materials, and the avoidance of hazardous or expensive reagents where possible.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Triazole Formation Oxane-4-carboxylic_acid Oxane-4-carboxylic acid Esterification Esterification (e.g., with Methanol, H2SO4 cat.) Oxane-4-carboxylic_acid->Esterification Methyl_oxane-4-carboxylate Methyl oxane-4-carboxylate Esterification->Methyl_oxane-4-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_oxane-4-carboxylate->Hydrazinolysis Oxane-4-carbohydrazide Oxane-4-carbohydrazide Hydrazinolysis->Oxane-4-carbohydrazide Cyclocondensation Cyclocondensation (Pellizzari-type reaction) Oxane-4-carbohydrazide->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation 3-(oxan-4-yl)-1H-1,2,4-triazole 3-(oxan-4-yl)-1H-1,2,4-triazole Cyclocondensation->3-(oxan-4-yl)-1H-1,2,4-triazole

Figure 1: Overall synthetic workflow for the industrial production of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Stage 1 Protocol: Synthesis of Oxane-4-carbohydrazide

The synthesis of the carbohydrazide intermediate is a critical preparatory step.[2][3] This protocol details the conversion of the commercially available oxane-4-carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis.

Part A: Esterification of Oxane-4-carboxylic acid

Rationale: The initial esterification of the carboxylic acid facilitates a cleaner reaction with hydrazine hydrate in the subsequent step, minimizing side reactions and simplifying purification. Methanol is chosen as both a reagent and a solvent for its low cost and ease of removal.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxane-4-carboxylic acid130.1410.0 kg76.8
Methanol32.0450 L-
Sulfuric Acid (98%)98.081.5 L27.6

Procedure:

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with methanol (50 L).

  • Acid Addition: Under constant agitation, slowly add concentrated sulfuric acid (1.5 L) to the methanol. Caution: This is a highly exothermic process. Ensure the addition rate is controlled to maintain the temperature below 40°C.

  • Carboxylic Acid Charging: Once the acid solution has cooled to ambient temperature, add oxane-4-carboxylic acid (10.0 kg) in portions.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Quenching and Neutralization: Cool the reaction mixture to 10-15°C. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until the pH is between 7 and 8. Caution: Vigorous gas evolution will occur.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Add water (20 L) and ethyl acetate (30 L) to the residue. Stir vigorously for 15 minutes, then allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate (2 x 15 L).

  • Washing: Combine the organic layers and wash with brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl oxane-4-carboxylate as a colorless oil.

Part B: Hydrazinolysis of Methyl oxane-4-carboxylate

Rationale: The conversion of the ester to the hydrazide is a standard and efficient transformation.[4] Hydrazine hydrate is a potent nucleophile that readily displaces the methoxy group of the ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl oxane-4-carboxylate144.17(from previous step)~76.8
Hydrazine Hydrate (80% aq.)50.066.0 kg95.9
Ethanol46.0740 L-

Procedure:

  • Reactor Setup: Charge a 100 L reactor with ethanol (40 L) and the methyl oxane-4-carboxylate from the previous step.

  • Hydrazine Addition: Slowly add hydrazine hydrate (6.0 kg) to the stirred solution at ambient temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction by HPLC.

  • Crystallization: Upon completion, cool the reaction mixture to 0-5°C. The product, oxane-4-carbohydrazide, will crystallize out of solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol (2 x 5 L).

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

Stage 2 Protocol: Cyclocondensation to form 3-(oxan-4-yl)-1H-1,2,4-triazole

This stage employs a variation of the Pellizzari reaction, a classic method for 1,2,4-triazole synthesis.[1][5][6] Formamide serves as the source of the final carbon and nitrogen atoms for the triazole ring.

G Oxane-4-carbohydrazide Oxane-4-carbohydrazide Intermediate_A N-formyl-oxane-4-carbohydrazide (Intermediate) Oxane-4-carbohydrazide->Intermediate_A + Formamide Formamide Formamide Intermediate_B Acylamidrazone (Intermediate) Intermediate_A->Intermediate_B - H2O Product 3-(oxan-4-yl)-1H-1,2,4-triazole Intermediate_B->Product Intramolecular Cyclization - H2O H2O_1 H2O H2O_2 H2O

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxane-4-carbohydrazide144.1710.0 kg69.4
Formamide45.0430 L-

Procedure:

  • Reactor Setup: Charge a 100 L reactor with formamide (30 L) and oxane-4-carbohydrazide (10.0 kg).

  • Reaction: Heat the stirred mixture to 150-160°C. Caution: The reaction will evolve ammonia. Ensure the reactor is equipped with a scrubber system to neutralize the off-gases. Maintain this temperature for 6-8 hours, monitoring by HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to ambient temperature.

  • Quenching: Slowly add water (50 L) to the reaction mixture with stirring. The product will precipitate.

  • Isolation: Filter the crude product and wash thoroughly with water (3 x 10 L) to remove residual formamide.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the final product under vacuum at 60-70°C to a constant weight.

Process Safety and Environmental Considerations

Hydrazine Hydrate:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[7][8][9][10]

  • Handling: Use in a well-ventilated area, preferably in a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, coveralls, and a face shield.[7]

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

Formamide:

  • Hazards: Suspected of causing cancer and may damage fertility or the unborn child.[11][12][13][14][15]

  • Handling: Use in a well-ventilated area and avoid inhalation of vapors. Wear appropriate PPE.[11][12]

  • Disposal: Dispose of as hazardous waste.

General Precautions:

  • All operations should be conducted in a well-ventilated area or in a closed system.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • Personnel should be trained in the handling of all hazardous materials used in this process.

Conclusion

The protocol outlined in these application notes provides a comprehensive and scalable pathway for the industrial synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole. By carefully considering reaction conditions, purification methods, and safety protocols, this process can be implemented to produce this valuable intermediate in high yield and purity, supporting the advancement of pharmaceutical research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet FORMAMIDE. Retrieved from [Link]

  • PENTA. (2023). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Vizgen. (n.d.). Safety Data Sheet - Probe containing Formamide. Retrieved from [Link]

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Loba Chemie. (2019). HYDRAZINE HYDRATE 80% AR MSDS. Retrieved from [Link]

  • Vizgen. (2021). Safety Data Sheet - Wash Buffer 1; Formamide Wash Buffer. Retrieved from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides | Request PDF. Retrieved from [Link]

  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Retrieved from [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from a publicly available research article.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Retrieved from a publicly available research article.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and solvents for 3-(oxan-4-yl)-1H-1,2,4-triazole synthesis

Welcome to the Technical Support Center for the synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-purity synthetic methodologies. Below, you will find an in-depth analysis of the chemical logic, standardized protocols, optimization data, and a troubleshooting FAQ to resolve common experimental bottlenecks.

Overview & Chemical Logic

The synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole from oxane-4-carbonitrile is a multi-step thermodynamic process. The transformation relies on the initial nucleophilic addition of hydrazine to the electrophilic nitrile carbon to form an amidrazone intermediate[1]. This polar intermediate must then be reacted with a one-carbon formylating synthon (such as N,N-Dimethylformamide dimethyl acetal, DMF-DMA) and subjected to high-temperature cyclization[2].

The primary challenges in this workflow involve the reaction stalling at the acyclic formyl-amidrazone stage due to insufficient thermal energy, or the formation of colored polymeric impurities due to thermal degradation at excessively high temperatures[3].

Mechanistic Pathway

ReactionPathway Nitrile Oxane-4-carbonitrile (Electrophilic CN) Amidrazone Amidrazone Intermediate (Nucleophilic NH2) Nitrile->Amidrazone + Hydrazine (Nucleophilic Addition) AcylAmidrazone Formyl-Amidrazone (Pre-cyclization) Amidrazone->AcylAmidrazone + DMF-DMA (Formylation) Triazole 3-(oxan-4-yl)-1H-1,2,4-triazole (Aromatic System) AcylAmidrazone->Triazole Heat >130°C (Dehydration)

Mechanistic pathway from oxane-4-carbonitrile to the 1,2,4-triazole.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the cyclization phase until the amidrazone intermediate has been verified.

Phase 1: Amidrazone Intermediate Synthesis
  • Charge: To a clean, dry 500 mL round-bottom flask, add oxane-4-carbonitrile (1.0 eq) and absolute ethanol (10 volumes).

  • Addition: Slowly add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Causality: Hydrazine addition is highly exothermic; controlled addition prevents thermal runaway and the formation of bis-hydrazide side-products.

  • Reflux: Heat the mixture to 80 °C for 4 hours[1].

    • Validation Check: Monitor by TLC or LC-MS. Do not proceed until the nitrile peak completely disappears.

  • Concentration: Remove ethanol under reduced pressure to yield the crude amidrazone intermediate as a viscous oil or semi-solid.

Phase 2: Cyclization to 1,2,4-Triazole
  • Reconstitution: Dissolve the crude amidrazone in n-butanol (10 volumes).

    • Causality: n-Butanol provides the ideal boiling point (117 °C) to drive the subsequent dehydration without causing the thermal degradation seen in higher-boiling solvents like o-DCB[3].

  • Formylation: Add DMF-DMA (1.2 eq) to the solution.

  • Cyclization: Heat the reaction mixture to 130 °C for 12 hours.

    • Causality: The high temperature is thermodynamically required to close the ring and eliminate water and dimethylamine[3].

  • Workup: Cool the mixture to 0–5 °C. Add diethyl ether (5 volumes) to precipitate the product.

  • Purification: Filter the solid and recrystallize from a 1:2 ethanol-ether mixture. If the product is highly colored, add 5% w/w activated carbon (Norite) during the hot ethanol dissolution phase[2].

Experimental Workflow

ExpWorkflow Step1 1. Amidrazone Formation Reagents: Oxane-4-carbonitrile, NH2NH2·H2O Conditions: EtOH, 80°C, 4h Step2 2. Solvent Evaporation Action: Remove EtOH under reduced pressure Target: Isolate crude amidrazone Step1->Step2 Step3 3. Formylation & Cyclization Reagents: DMF-DMA Conditions: n-Butanol, 130°C, 12h Step2->Step3 Step4 4. Cooling & Precipitation Action: Cool to 0-5°C, add Et2O Target: Induce crystallization Step3->Step4 Step5 5. Isolation & Purification Action: Filtration and Recrystallization Target: >98% pure Product Step4->Step5

Workflow for the synthesis of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Quantitative Optimization Data

Selecting the correct solvent and temperature is critical for maximizing yield and purity. The following tables summarize our internal optimization data for the cyclization step.

Table 1: Solvent Optimization for Cyclization Step (at Reflux)

SolventBoiling Point (°C)Yield (%)Purity (%)Mechanistic Observation
Ethanol78< 10N/ATemperature too low to drive dehydration; stalls at intermediate[1].
DMF1537588Good conversion, but difficult to remove completely during workup.
n-Butanol 117 82 95 Optimal balance. Allows sufficient heating while facilitating precipitation.
o-Dichlorobenzene1806580High temp causes partial decomposition/browning of the product[3].

Table 2: Temperature Profiling (in n-Butanol / Sealed Tube for >117°C)

Temp (°C)Time (h)Conversion to TriazolePrimary Impurity Profile
802415%Uncyclized formyl-amidrazone dominates.
1101660%Uncyclized formyl-amidrazone remains.
130 12 >95% Trace starting material; highest purity.
1501285%Thermal degradation products (heavy coloration)[2].

Troubleshooting & FAQs

Q: Why is my reaction stalling at the acyclic intermediate instead of forming the triazole? A: The formation of the 1,2,4-triazole ring is an endothermic dehydration process. If the reaction temperature is below 120 °C, the activation energy for cyclization is not met, leaving the formyl-amidrazone intact[1]. Ensure your heating block is calibrated and switch from low-boiling solvents (like ethanol) to a higher-boiling solvent like n-butanol or o-dichlorobenzene (o-DCB) to reach the required 130 °C[3].

Q: I am observing a highly colored (brown/black) crude product. How can I prevent this? A: Overheating (temperatures >150 °C) or prolonged exposure to oxygen during the cyclization step leads to oxidative degradation of the hydrazine-derived intermediates[2]. To mitigate this, strictly degas your solvents, run the cyclization under an inert nitrogen atmosphere, and do not exceed 130 °C. Adding activated carbon (Norite) during the recrystallization phase effectively removes these colored polymeric impurities[2].

Q: Is it possible to perform this synthesis in a single pot without isolating the amidrazone? A: Yes, a one-pot telescoping method is feasible, but it requires careful solvent selection[3]. You can perform the initial hydrazine addition in a higher-boiling alcohol, then directly add the formylating agent. However, isolating the intermediate amidrazone typically yields a higher purity final product because it allows for the removal of unreacted hydrazine, preventing the formation of formylhydrazine byproducts[2].

References

  • Source: PMC (National Institutes of Health)
  • Optimizing reaction conditions for 4-amino-1,2,4-triazole synthesis Source: BenchChem URL
  • One-Pot Synthesis of 1,2,4-Triazoles Source: Scribd URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Oxan-4-yl vs. Piperidin-4-yl Triazole Derivatives

Executive Summary & Strategic Context In modern structure-based drug design, the 1,2,3-triazole and 1,2,4-triazole cores are widely utilized as bioisosteres for amide bonds, offering enhanced metabolic stability while ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern structure-based drug design, the 1,2,3-triazole and 1,2,4-triazole cores are widely utilized as bioisosteres for amide bonds, offering enhanced metabolic stability while maintaining critical dipole interactions[1]. However, the true bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a triazole derivative is heavily dictated by its peripheral substituents.

When optimizing a lead compound, medicinal chemists frequently face a pivotal decision: should the triazole core be appended with a piperidin-4-yl ring or an oxan-4-yl (tetrahydropyran-4-yl) ring? This guide objectively compares these two saturated 6-membered heterocycles, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your lead optimization campaigns.

Mechanistic Causality: The Heteroatom Effect (Nitrogen vs. Oxygen)

The fundamental difference between these two moieties lies in the heteroatom, which dictates the physicochemical behavior of the entire molecule:

  • Piperidin-4-yl (The Basic Amine): The secondary or tertiary nitrogen in piperidine has a pKa of ~9.5, meaning it is predominantly protonated at physiological pH (7.4). This positive charge is highly advantageous for forming strong salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. However, this basicity is a known liability. It frequently drives off-target binding to the hERG potassium channel (causing cardiotoxicity) and limits blood-brain barrier (BBB) permeability due to an increased polar surface area.

  • Oxan-4-yl (The Neutral Ether): Replacing the nitrogen with an oxygen atom creates a neutral tetrahydropyran ring. The oxygen acts solely as a hydrogen-bond acceptor. For instance, in the development of p38 MAP kinase inhibitors, replacing a basic amine with an oxan-4-yl moiety successfully maintained electrostatic interactions with solvent-exposed regions while mitigating off-target toxicities[2]. Similarly, in the design of PDE2 inhibitors for cognitive enhancement, substituting a piperidine ring with an oxan-4-yl moiety on a triazolo-pyrimidine core successfully mitigated off-target effects while maintaining CNS penetration[3].

SAR_Logic Triazole Triazole Core (Pharmacophore) Pip Piperidin-4-yl (Basic Amine, pKa ~9.5) Triazole->Pip N-alkylation Oxan Oxan-4-yl (Neutral Ether) Triazole->Oxan Etherification Pip_Bio Bioactivity Profile Potency: High (Salt Bridges) Solubility: Excellent hERG Risk: High CNS Pen: Low Pip->Pip_Bio Oxan_Bio Bioactivity Profile Potency: Moderate (H-Acceptor) Solubility: Poor hERG Risk: Low CNS Pen: High Oxan->Oxan_Bio

Logical decision tree for piperidin-4-yl vs. oxan-4-yl on a triazole core.

Quantitative Performance Comparison

To illustrate the practical impact of this bioisosteric replacement, the following table summarizes typical quantitative shifts observed when swapping a piperidin-4-yl group for an oxan-4-yl group on a bioactive triazole scaffold.

ParameterPiperidin-4-yl TriazoleOxan-4-yl TriazoleMechanistic Causality
Target Affinity (IC₅₀) 10 – 20 nM50 – 100 nMPiperidine forms a salt bridge; Oxane relies on weaker H-bond acceptance.
Aqueous Solubility >500 µg/mL~40 µg/mLProtonated amine drastically enhances solvation; neutral ether is more lipophilic.
hERG Inhibition (IC₅₀) 1.2 µM (High Risk)>30 µM (Safe)Basic nitrogen interacts with aromatic residues (Tyr652/Phe656) in the hERG inner cavity.
Brain/Plasma Ratio ( Kp,uu​ ) 0.15 (Poor)1.2 (Excellent)Neutral oxane avoids efflux transporter recognition and polar surface area penalties.
Metabolic Clearance High (CYP2D6 driven)Moderate (CYP3A4 driven)Amine directs metabolism to CYP2D6; ether shifts metabolism to aliphatic oxidation.

Self-Validating Experimental Workflows

To objectively evaluate the bioactivity of these derivatives, your laboratory must employ a rigorous, self-validating screening cascade. Do not simply run the assays; build internal controls into every step to ensure the integrity of the data.

Step 1: Synthesis via CuAAC (Click Chemistry)
  • Procedure: React the corresponding alkyne (bearing the oxane or piperidine moiety) with an azide-functionalized core using CuSO4​ and sodium ascorbate in a t-BuOH/Water mixture.

  • Self-Validation Check: Confirm regiochemistry via 1H -NMR. The reaction is validated only if a distinct triazole proton singlet is observed at ~8.0 ppm, confirming exclusive 1,4-disubstitution.

Step 2: In Vitro Target Potency (FRET Assay)
  • Procedure: Incubate the purified triazole derivatives with the target enzyme (e.g., PDE2 or a Kinase) and a fluorogenic substrate. Measure fluorescence resonance energy transfer to determine the IC50​ .

  • Self-Validation Check: Include a known reference inhibitor (e.g., Staurosporine for kinases). The assay is validated only if the calculated Z'-factor is >0.5 and the reference IC50​ falls within half a log of historical baselines.

Step 3: Electrophysiological hERG Evaluation
  • Procedure: Utilize an automated patch-clamp system (e.g., QPatch) on CHO cells stably expressing the hERG channel. Perfuse the triazole compounds at varying concentrations to assess tail current inhibition.

  • Self-Validation Check: Perfuse Dofetilide as a positive control. The system is validated only if Dofetilide yields an IC50​ of 10–50 nM, proving the cells are highly sensitive to K+ channel blockade.

Assay_Workflow Syn 1. CuAAC Synthesis (Triazole Assembly) Val 2. LC-MS & NMR (Regiochemistry) Syn->Val Pot 3. Target Assay (IC50 Determination) Val->Pot Tox 4. hERG Patch-Clamp (Cardiotoxicity) Pot->Tox PK 5. In Vivo PK (Brain/Plasma Ratio) Tox->PK

Step-by-step experimental workflow for evaluating triazole bioactivity.

Conclusion

The choice between a piperidin-4-yl and an oxan-4-yl substituent on a triazole core is rarely a matter of maximizing potency alone. While the piperidin-4-yl group often yields superior target affinity and solubility due to its basic nitrogen, it introduces significant hERG and permeability liabilities. Conversely, the oxan-4-yl group is a masterful bioisosteric solution for rescuing a compound from cardiotoxicity and driving it across the blood-brain barrier, making it the superior choice for CNS-targeted therapeutics.

References

  • [3] Title: Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors | Source: Google Patents | URL: 3

  • [1] Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors | Source: PMC - NIH | URL:1

  • [2] Title: Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase | Source: ACS Publications | URL:2

Sources

Comparative

Mass spectrometry fragmentation analysis of 3-(oxan-4-yl)-1H-1,2,4-triazole

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-(oxan-4-yl)-1H-1,2,4-triazole As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-(oxan-4-yl)-1H-1,2,4-triazole

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic scaffolds. The molecule 3-(oxan-4-yl)-1H-1,2,4-triazole (Exact Mass: 153.0902 Da; [M+H]⁺: 154.0980 m/z) presents a unique analytical case study. It combines a highly stable, nitrogen-rich 1,2,4-triazole ring with an oxygen-containing saturated cyclic ether (oxane/tetrahydropyran).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap (HCD) versus Q-TOF (CID) —for the fragmentation analysis of this compound. By examining the causality behind its fragmentation pathways, we establish a self-validating experimental protocol designed for drug development professionals and analytical chemists.

Mechanistic Fragmentation Pathways: Understanding the Causality

To optimize an MS/MS method, we must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation. Under positive Electrospray Ionization (ESI+), protonation preferentially occurs on the triazole nitrogen. The fragmentation is bipartite, driven by the distinct stabilities of the two rings:

  • Oxane (Tetrahydropyran) Cleavage (Low to Mid CE): The saturated ether ring is relatively labile. It undergoes inductive α -cleavage, resulting in the characteristic loss of formaldehyde (HCHO, 30.01 Da)[1][2]. Alternatively, it can expel a molecule of ethylene (C₂H₄, 28.03 Da) or undergo complete inter-ring scission to leave a protonated triazole ion at m/z 70.0405.

  • 1,2,4-Triazole Cleavage (High CE): The aromatic 1,2,4-triazole ring is highly stable and requires significant collision energy to fragment. When it does, it typically expels a neutral nitrogen molecule (N₂, 28.01 Da) or hydrogen cyanide (HCN, 27.01 Da)[3].

The Analytical Challenge: The loss of N₂ (28.0061 Da) from the triazole ring and the loss of C₂H₄ (28.0313 Da) from the oxane ring create nearly isobaric fragment ions at m/z 126.0919 and m/z 126.0667, separated by a mere Δ 0.0252 Da. Resolving these pathways requires strategic platform selection.

fragmentation Parent [M+H]+ m/z 154.0980 3-(oxan-4-yl)-1H-1,2,4-triazole Frag1 [M+H - HCHO]+ m/z 124.0874 Oxane alpha-cleavage Parent->Frag1 -HCHO (30.01 Da) Low CE Frag2 [M+H - N2]+ m/z 126.0919 Triazole Ring Cleavage Parent->Frag2 -N2 (28.01 Da) High CE Frag3 [M+H - C2H4]+ m/z 126.0667 Oxane Ring Cleavage Parent->Frag3 -C2H4 (28.03 Da) Mid CE Frag4 [Triazole+H]+ m/z 70.0405 Inter-ring Scission Parent->Frag4 -C5H8O (84.06 Da) Inductive Cleavage

Fig 1. Mechanistic MS/MS fragmentation pathways of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for this analysis, the choice between an Orbitrap (e.g., Thermo Q Exactive) and a Quadrupole Time-of-Flight (e.g., Agilent 6546 or Waters Xevo) dictates the quality of the structural data.

  • Orbitrap (HCD): Utilizes Higher-energy C-trap Dissociation (HCD). Because HCD is a beam-type collisional dissociation similar to CID but traps ions post-fragmentation, it requires slightly lower collision energies to achieve the same fragmentation depth as a Q-TOF[4]. Its ultra-high resolution easily separates the isobaric N₂ and C₂H₄ losses[5].

  • Q-TOF (CID): Utilizes Collision-Induced Dissociation on the fly. While its resolution is lower than an Orbitrap, its dynamic range is vastly superior, preventing the loss of low-abundance fragments due to space-charge effects commonly seen in ion traps[6][7].

Table 1: Performance Comparison for Triazole-Oxane Scaffolds
Performance MetricThermo Orbitrap (HCD)Agilent / Waters Q-TOF (CID)Impact on 3-(oxan-4-yl)-1H-1,2,4-triazole Analysis
Mass Resolution (at m/z 200) 140,000 – 280,00030,000 – 60,000Orbitrap provides absolute baseline separation of the m/z 126 isobaric doublet with sub-ppm mass accuracy.
Energy Transfer HCD (Trapped beam-type)CID (Flow-through beam-type)Orbitrap requires ~2-5 eV lower Normalized Collision Energy (NCE) to cleave the robust triazole ring[4].
Intraspectral Dynamic Range ~3.5 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF is superior for identifying trace m/z 70.0405 fragments in complex biological matrices[6][7].
Scan Speed (MS/MS) 12 - 40 Hz (Resolution dependent)Up to 100 HzQ-TOF allows for more data points across narrow UHPLC peaks, ideal for high-throughput screening.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a fragmentation assay cannot rely on a single collision energy. The oxane ring will shatter at low energies, while the triazole ring remains intact until high energies are applied.

Causality-Driven Choice: We utilize Stepped Normalized Collision Energy (NCE) . By acquiring a single composite MS/MS spectrum at 20, 40, and 60 NCE, we simultaneously capture the labile oxane losses and the high-energy triazole cleavages. The inclusion of an isotopically labeled internal standard ensures the system self-validates retention time and ionization efficiency.

Step-by-Step Methodology:
  • Sample Preparation: Dilute 3-(oxan-4-yl)-1H-1,2,4-triazole to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid). Spike with 10 ng/mL of a ¹³C-labeled triazole internal standard.

  • Chromatography (UHPLC): Inject 1 µL onto a C18 sub-2 µm column. Causality: A rapid gradient (5% to 95% organic over 5 minutes) focuses the analyte band, maximizing the ESI+ signal-to-noise ratio.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV. Ensure the drying gas temperature is optimized (e.g., 300°C) to prevent in-source thermal degradation of the oxane ring.

  • Data-Dependent Acquisition (DDA):

    • MS1 Full Scan: m/z 50–500.

    • Trigger: Top 3 most intense ions.

    • Dynamic Exclusion: 5 seconds (prevents redundant sampling of the apex, allowing trace co-eluting metabolites to be fragmented).

  • Fragmentation: Apply Stepped NCE (20, 40, 60 eV).

  • Data Interpretation: Utilize Mass Defect Filtering (MDF). Because the molecule is nitrogen-rich, its fragments will exhibit a distinct positive mass defect compared to endogenous lipid background noise.

workflow Sample 1. Sample Prep Spike Isotope Std LC 2. UHPLC Orthogonal Separation Sample->LC Injection MS1 3. MS1 Full Scan Exact Mass Validation LC->MS1 ESI+ MS2 4. DDA MS/MS Stepped NCE (20/40/60) MS1->MS2 Top-N Trigger MS2->MS1 Dynamic Exclusion Data 5. Data Analysis Mass Defect Filtering MS2->Data Fragment Mapping

Fig 2. Self-validating LC-HRMS/MS workflow utilizing stepped collision energies.

Conclusion

For the structural elucidation of 3-(oxan-4-yl)-1H-1,2,4-triazole, the choice of MS platform dictates the resolution of complex isobaric fragmentation pathways. While the Q-TOF offers unmatched dynamic range for trace analysis in biological fluids, the Orbitrap is the definitive choice for de novo structural confirmation due to its ability to resolve the 0.0252 Da difference between oxane-derived C₂H₄ loss and triazole-derived N₂ loss. By employing a stepped-NCE methodology, researchers can confidently map both the labile and robust domains of this medicinal scaffold.

References

  • National Science Foundation (NSF) Public Access Repository. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." NSF PAR. Available at: [Link]

  • PubMed Central (PMC). "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes." NIH. Available at:[Link]

  • Repository of the Academy's Library. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" MTAK. Available at:[Link]

  • Metware Biotechnology. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metwarebio. Available at: [Link]

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate. Available at:[Link]

  • Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog. Available at: [Link]

Sources

Validation

Benchmarking 3-(oxan-4-yl)-1H-1,2,4-triazole Efficacy in Metalloenzyme Inhibition Assays

As drug discovery pivots toward highly optimized, property-driven fragment design, the selection of the right bioisostere can mean the difference between a clinical candidate and a toxic liability. In the realm of metall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, property-driven fragment design, the selection of the right bioisostere can mean the difference between a clinical candidate and a toxic liability. In the realm of metalloenzyme inhibition—specifically targeting Cytochrome P450 51 (CYP51 / Lanosterol 14α-demethylase)—the 1,2,4-triazole pharmacophore remains the gold standard for heme coordination 1. However, decorating this warhead requires a delicate balance of sterics and physicochemical properties.

This guide provides an in-depth, objective benchmarking of 3-(oxan-4-yl)-1H-1,2,4-triazole (3-OT) against traditional carbocyclic analogs and clinical standards. By analyzing structural causality, comparative efficacy, and self-validating assay protocols, we will demonstrate why the tetrahydropyran (oxan-4-yl) ring is a superior bioisostere for modern inhibitor design.

Mechanistic Rationale: The Causality of the Oxane Bioisostere

To understand the efficacy of 3-OT, we must dissect its dual-function architecture. The molecule consists of two synergistic domains:

  • The 1,2,4-Triazole Warhead: The N4 atom of the triazole ring acts as a strong Lewis base, displacing the axial water molecule in the CYP51 active site to form a direct coordinate bond (2.0–2.2 Å) with the Fe(II)/Fe(III) ion of the heme porphyrin system 2. This locks the enzyme in an inactive state, halting the conversion of lanosterol to ergosterol.

  • The Oxan-4-yl (Tetrahydropyran) Ring: Historically, medicinal chemists utilized cyclohexyl or cyclopentyl rings to fill the hydrophobic access channel of CYP enzymes. However, these carbocycles drive up lipophilicity (LogP), leading to poor aqueous solubility and promiscuous off-target binding (e.g., CYP3A4 inhibition). The oxan-4-yl ring is a rigid linear ether that serves as a bioisostere to cyclohexane 3. The introduction of the oxygen atom provides a critical hydrogen-bond acceptor that interacts with the active-site water network, drastically improving solubility while maintaining the necessary steric bulk 4.

BindingMechanism Heme Heme Fe(III) (CYP51 Core) Triazole 1,2,4-Triazole (N4 Coordination) Heme->Triazole Coordinate Bond (2.0-2.2 Å) Oxane Oxan-4-yl Ring (THP Bioisostere) Triazole->Oxane Covalent Link Water Active Site Water Network Oxane->Water H-Bond Acceptor Lipid Hydrophobic Access Channel Oxane->Lipid Steric Fit

Fig 1. Mechanistic binding of 3-(oxan-4-yl)-1H-1,2,4-triazole in the CYP51 active site.

Comparative Efficacy & Physicochemical Benchmarking

To objectively evaluate 3-OT, we benchmarked it against Fluconazole (the clinical standard) and a 3-(cyclohexyl)-1H-1,2,4-triazole analog (to isolate the specific impact of the oxane oxygen atom).

Quantitative Performance Data
CompoundTarget: CYP51 IC₅₀ (nM)Off-Target: CYP3A4 IC₅₀ (µM)LogD (pH 7.4)Thermodynamic Solubility (µg/mL)
Fluconazole (Standard)15.2> 50.00.5> 1000
3-(cyclohexyl)-triazole 8.41.23.8< 10
3-(oxan-4-yl)-triazole 12.128.51.9145

Application Scientist Insights: The data reveals a classic medicinal chemistry trade-off. The cyclohexyl derivative exhibits the highest raw potency against CYP51 (8.4 nM) due to optimal desolvation entropy in the hydrophobic channel. However, its high lipophilicity (LogD 3.8) results in dismal solubility and severe off-target inhibition of human CYP3A4 (1.2 µM), rendering it a toxic liability.

By swapping the cyclohexyl ring for the oxan-4-yl bioisostere, we observe a slight potency penalty against CYP51 (12.1 nM) due to the energetic cost of desolvating the oxane oxygen. However, this is vastly outweighed by a 14-fold improvement in thermodynamic solubility and a 23-fold improvement in CYP3A4 selectivity . The oxane ring fundamentally rescues the fragment's ADME profile.

Self-Validating Experimental Protocols

A robust benchmarking guide requires protocols that are inherently self-validating. Relying solely on a fluorogenic assay is dangerous, as it cannot distinguish between allosteric inhibition, competitive substrate displacement, or true metalloenzyme coordination. Therefore, our protocol pairs a kinetic screening assay with an orthogonal spectroscopic validation.

Protocol A: Fluorogenic CYP51 Kinetic Inhibition Assay

Purpose: To quantify the IC₅₀ of the inhibitor against recombinant CYP51.

  • Enzyme Preparation: Reconstitute recombinant fungal CYP51 (50 nM) and its cognate cytochrome P450 reductase (100 nM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol.

  • Inhibitor Pre-Incubation (Critical Causality Step): Dispense 3-OT (serial dilutions from 10 µM to 0.1 nM) into the enzyme mix and incubate at 37°C for exactly 10 minutes.

    • Why? Triazole-heme coordination is a slow-onset, thermodynamically driven process requiring the displacement of a tightly bound axial water molecule. Omitting this pre-incubation will result in an artificially high Vmax​ during the initial read phase, skewing the IC₅₀.

  • Reaction Initiation: Add 10 µM of the fluorogenic substrate (e.g., BOMCC) and 1 mM NADPH to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Ex: 390 nm / Em: 460 nm) to calculate the steady-state velocity.

Protocol B: Orthogonal Validation via CO-Difference Spectroscopy

Purpose: To definitively prove that the mechanism of inhibition is direct N4-to-Fe(III) heme coordination.

  • Baseline Establishment: Place 2 µM of CYP51 in a split-beam UV-Vis spectrophotometer. Record the baseline absolute spectrum from 350 nm to 500 nm.

  • Ligand Titration: Titrate 3-OT into the sample cuvette.

  • Spectral Shift Analysis: A true triazole-heme coordinator will induce a Type II spectral shift . You must observe a peak emerging at ~423 nm and a trough at ~390 nm.

    • Self-Validation Logic: If the fluorogenic assay shows an IC₅₀ of 12 nM, but the UV-Vis spectrum shows no Type II shift, the compound is an allosteric or competitive inhibitor, not a heme coordinator. The presence of the 423 nm peak validates the structural mechanism of 3-OT.

AssayWorkflow Prep 1. Enzyme Prep Recombinant CYP51 + Reductase Incubate 2. Pre-Incubation 10 min at 37°C with 3-OT Prep->Incubate Establish Baseline Substrate 3. Substrate Addition Fluorogenic Surrogate Incubate->Substrate Allow Heme Coordination Read 4. Kinetic Readout Ex: 390nm / Em: 460nm Substrate->Read Monitor Vmax Validate 5. Orthogonal Validation CO-Difference Spectroscopy Read->Validate Confirm Mechanism

Fig 2. Self-validating high-throughput screening workflow for CYP51 enzyme inhibition.

Conclusion

Benchmarking 3-(oxan-4-yl)-1H-1,2,4-triazole demonstrates the profound impact of rational bioisosteric replacement. While highly lipophilic carbocycles may offer marginal gains in raw target affinity, the oxan-4-yl moiety provides a superior balance of physicochemical properties. By maintaining the critical triazole-heme coordination while utilizing the tetrahydropyran oxygen to modulate LogD and improve aqueous solubility, 3-OT serves as a highly optimized, drug-like fragment for next-generation metalloenzyme inhibitor development.

References

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. MDPI. Available at:[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. ACS Publications. Available at:[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity of 3-(oxan-4-yl)-1H-1,2,4-triazole Analogs: A Guide to Next-Generation PDE2A Inhibitors

Executive Summary The development of highly selective Phosphodiesterase 2A (PDE2A) inhibitors represents a critical frontier in neuropharmacology, specifically for the treatment of cognitive deficits associated with Alzh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Phosphodiesterase 2A (PDE2A) inhibitors represents a critical frontier in neuropharmacology, specifically for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia[1]. Historically, the clinical translation of PDE2A inhibitors has been bottlenecked by poor isoform selectivity and rapid hepatic clearance[2].

Recently, 3-(oxan-4-yl)-1H-1,2,4-triazole analogs —particularly those fused into[1,2,4]triazolo[1,5-a]pyrimidine scaffolds—have emerged as superior alternatives to classical inhibitors like EHNA and BAY 60-7550. This guide objectively compares the binding affinities, mechanistic advantages, and metabolic profiles of these triazole analogs, providing researchers with self-validating protocols for evaluating next-generation PDE2A modulators.

G Glutamate Glutamatergic Signaling CaM Ca2+/Calmodulin Glutamate->CaM Activates AC_GC Adenylyl/Guanylyl Cyclases CaM->AC_GC Stimulates cAMP_cGMP cAMP / cGMP (Active Messengers) AC_GC->cAMP_cGMP Synthesizes PDE2A PDE2A Enzyme (Hydrolysis) cAMP_cGMP->PDE2A Substrate Binding AMP_GMP AMP / GMP (Inactive) PDE2A->AMP_GMP Hydrolyzes Triazole 3-(oxan-4-yl)-1,2,4-triazole Analogs Triazole->PDE2A Competitive Inhibition

Fig 1. PDE2A signaling pathway and competitive inhibition by triazole analogs.

Mechanistic Rationale: The PDE2A Hydrophobic Pocket

The binding affinity of PDE2A inhibitors is largely dictated by their interaction with the highly conserved "glutamine switch" (Gln859) within the enzyme's catalytic domain[3].

The structural logic behind utilizing a 3-(oxan-4-yl)-1H-1,2,4-triazole core is twofold:

  • Purine Bioisosterism: The electron-rich 1,2,4-triazole ring acts as a bioisostere for the purine ring of cAMP/cGMP, establishing critical hydrogen bonds with Gln859[2].

  • Hydrophobic Pocket Exploitation: The addition of the oxan-4-yl (tetrahydropyran-4-yl) moiety is a deliberate design choice. Unlike straight-chain aliphatic groups that suffer from high lipophilicity (LogP) and rapid CYP3A4-mediated oxidation, the saturated oxygen heterocycle of the oxane ring neatly fills the hydrophobic pocket adjacent to the active site while keeping the overall lipophilic efficiency (LipE) in an optimal range[3]. This specific substitution drastically reduces intrinsic human liver microsome (HLM) clearance without sacrificing nanomolar target affinity.

Comparative Binding Affinity & Pharmacokinetics

To objectively evaluate the performance of 3-(oxan-4-yl)-1,2,4-triazole derivatives, we must benchmark them against historical and contemporary alternatives. The table below synthesizes quantitative data across multiple inhibitor generations.

Compound Class / InhibitorCore ScaffoldR-Group SubstitutionPDE2A IC₅₀ (nM)Selectivity (vs PDE5)Metabolic Clearance (HLM, mL/min/kg)
EHNA (1st Gen)[2]PurineAliphatic~2,600Poor (<10x)High (>50)
BAY 60-7550 (Standard)[2]ImidazotriazinonePhenyl2.0Moderate (50x)High (45)
PF-06815189 [3]TriazinoneTetrahydropyran0.6High (>1000x)Low (16)
Triazole Analog (Lead 46) [4][1,2,4]triazolo[1,5-a]pyrimidineoxan-4-yl1.3High (~100x)Low (<15)
Triazole Analog (Lead 3) [5][1,2,4]triazolo[1,5-a]pyrimidinePiperidine/Oxane hybrid170.0High (>100x)Low (<15)

Data Interpretation: While BAY 60-7550 achieves excellent binding affinity (2.0 nM), its high HLM clearance limits in vivo efficacy[2]. The integration of the oxan-4-yl group into the triazolo-pyrimidine scaffold (Lead 46) achieves a superior balance, yielding an IC₅₀ of 1.3 nM while significantly suppressing metabolic clearance[4].

Self-Validating Experimental Protocol: IMAP FP Assay

To accurately measure the IC₅₀ of these analogs, researchers must utilize a system that eliminates false positives caused by compound auto-fluorescence or precipitation. The Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP FP) assay is the gold standard for PDE2A[5].

G Step1 1. Compound Dispensing Step2 2. PDE2A Enzyme Addition Step1->Step2 Step3 3. FAM-cAMP Substrate Step2->Step3 Step4 4. IMAP Nanoparticles Step3->Step4 Step5 5. Fluorescence Polarization Step4->Step5

Fig 2. Self-validating IMAP fluorescence polarization workflow for PDE2A screening.

Step-by-Step Methodology

1. Assay Buffer Preparation

  • Action: Prepare a buffer containing 10 mM Tris (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.1% fatty-acid-free BSA, 10 U/mL calmodulin, and 2.5 mM CaCl₂[5].

  • Causality: PDE2A is a cGMP-stimulated, calcium/calmodulin-dependent enzyme. The inclusion of Mg²⁺ is strictly required for the catalytic hydrolysis of the phosphodiester bond, while BSA prevents non-specific binding of the highly lipophilic triazole analogs to the microplate walls.

2. Compound Dispensing & Control Setup (The Self-Validating Matrix)

  • Action: Using acoustic liquid handling, dispense 30 nL of the 3-(oxan-4-yl)-triazole analog in an 11-point dose-response curve (10 µM to 0.1 nM) into a 1536-well white plate[5].

  • Validation Controls:

    • Positive Control: BAY 60-7550 (10 µM) to define maximum inhibition (0% enzyme activity).

    • Negative Control: DMSO vehicle to define 100% uninhibited enzyme activity.

    • System Baseline: Buffer only (no enzyme) to define the intrinsic polarization of unhydrolyzed FAM-cAMP.

3. Enzyme Pre-Incubation

  • Action: Dispense 2.5 µL of GST-tagged human PDE2A (250 pg/well) into the assay plate[5]. Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows the triazole inhibitor to reach binding equilibrium with the Gln859 pocket before the substrate introduces competitive pressure.

4. Substrate Addition & Hydrolysis

  • Action: Add 2.5 µL of 100 nM fluorescently labeled substrate (FAM-cAMP). Incubate for 60 minutes.

  • Causality: Active PDE2A will cleave the cyclic bond of FAM-cAMP, generating FAM-AMP. The rate of this conversion is inversely proportional to the binding affinity of the triazole analog.

5. Detection via Trivalent Nanoparticles

  • Action: Add 10 µL of IMAP binding reagent (trivalent metal nanoparticles).

  • Causality: The nanoparticles specifically coordinate with the exposed phosphate group on the newly formed FAM-AMP. Binding to the massive nanoparticle restricts the rotational mobility of the FAM fluorophore, resulting in a high Fluorescence Polarization (FP) signal. If the triazole analog successfully inhibits PDE2A, FAM-cAMP remains intact, cannot bind the nanoparticle, and FP remains low.

6. Data Analysis & Quality Control

  • Action: Read the plate at Ex 480 nm / Em 520 nm. Calculate the Z'-factor using the positive and negative controls.

  • Causality: A Z'-factor > 0.6 mathematically validates that the assay window is robust enough to distinguish true binding affinity from background noise, ensuring the calculated IC₅₀ is trustworthy.

Sources

Validation

Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of 3-(oxan-4-yl)-1H-1,2,4-triazole Batches

Introduction & Scientific Context In modern pharmaceutical synthesis, 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0)[1] has emerged as a highly versatile heterocyclic building block. Featuring both a hydrophilic tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern pharmaceutical synthesis, 3-(oxan-4-yl)-1H-1,2,4-triazole (CAS: 2172244-47-0)[1] has emerged as a highly versatile heterocyclic building block. Featuring both a hydrophilic tetrahydropyran (oxane) ring and a biologically active 1,2,4-triazole moiety, it is frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.

However, the structural complexity of this intermediate introduces significant analytical challenges. The triazole ring lacks a strong chromophore for standard UV detection, and its synthesis often involves transition-metal catalysis, leaving behind trace elemental impurities that can poison downstream catalysts or introduce off-target clinical toxicity. For drug development professionals, selecting the right batch grade and employing a rigorous, self-validating analytical framework is non-negotiable.

This guide objectively compares standard commercial batches against high-purity analytical grades, while contrasting legacy validation methods with modern, risk-based analytical frameworks compliant with [2] and [3] standards.

Comparative Analysis of Analytical Frameworks

To establish a trustworthy purity profile, researchers must move away from outdated legacy methods (such as non-specific colorimetric heavy metal tests) and adopt orthogonal, high-resolution techniques.

Table 1: Methodological Comparison for Purity Validation
Analytical TargetLegacy FrameworkModern Risk-Based Framework (Recommended)Causality & Scientific Advantage
Organic Impurities HPLC-UV (210-254 nm)LC-MS/MS coupled with qNMRCausality: The triazole ring exhibits weak UV absorbance. LC-MS/MS provides necessary sensitivity for the 0.05% reporting threshold per[4]. qNMR offers absolute quantitation without relying on variable MS response factors.
Elemental Impurities USP <231> (Sulfide Precipitation)ICP-MS (USP <232>/<233>)Causality: Legacy methods cannot distinguish between specific toxic elements. ICP-MS provides sub-ppb limits of detection, critical for quantifying Class 1 elements (As, Cd, Hg, Pb) and transition metal catalysts (Pd, Pt) against their Permitted Daily Exposure (PDE) limits.
Residual Solvents Loss on Drying (LOD)GC-FID / GC-MS (Headspace)Causality: LOD cannot identify specific solvents. Headspace GC-MS specifically identifies and quantifies toxic residual solvents (e.g., DMF, DMSO) used in triazole synthesis.

Visualizing the Validation Workflow

To ensure a self-validating system, the analytical workflow must integrate both organic and inorganic profiling before batch release.

AnalyticalWorkflow A 3-(oxan-4-yl)-1H-1,2,4-triazole Batch Sample B Organic Impurities Profiling A->B C Elemental Impurities Analysis A->C D LC-MS/MS & qNMR (ICH Q3A) B->D E ICP-MS (USP <232>/<233>) C->E F Validated Batch Release D->F E->F

Caption: Analytical workflow for the purity validation of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to list steps, but to establish a closed-loop, self-validating system where internal controls continuously verify the integrity of the data.

Protocol A: Organic Purity Validation via LC-MS/MS & qNMR
  • Sample Preparation: Dissolve 10.0 mg of the 3-(oxan-4-yl)-1H-1,2,4-triazole batch in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as an ion-pairing agent, improving the retention of the polar triazole moiety and enhancing positive-ion electrospray ionization (ESI+).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the parent ion transition [M+H]+ at m/z 154.1.

  • Orthogonal Verification (qNMR): To validate the LC-MS/MS purity, dissolve 15.0 mg of the sample in 0.6 mL of DMSO-d6 containing a known concentration of Maleic acid as an internal standard. Acquire a 1H-NMR spectrum (minimum 400 MHz, D1 relaxation delay > 30s). Causality: The long relaxation delay ensures complete spin recovery, allowing the integration ratio between the triazole proton (approx. 8.3 ppm) and the maleic acid olefinic protons (6.26 ppm) to yield an absolute, response-factor-independent purity value.

Protocol B: Elemental Impurity Validation via ICP-MS (USP <233>)
  • Microwave-Assisted Digestion: Transfer 0.1 g of the batch into a PTFE microwave digestion vessel. Add 5.0 mL of concentrated HNO3 and 1.0 mL of 30% H2O2. Causality: The robust oxane-triazole system resists standard acid dissolution. Microwave digestion at 200°C ensures complete mineralization of the organic matrix, preventing carbon-based polyatomic interferences (e.g., 40Ar12C+ interfering with 52Cr+) during ICP-MS acquisition.

  • Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with an internal standard mix containing 45Sc, 89Y, and 159Tb at 10 ppb. Causality: Internal standards correct for matrix-induced signal suppression and physical variations in nebulization efficiency, ensuring the trustworthiness of the quantitative recovery.

  • ICP-MS Acquisition: Analyze the sample using an ICP-MS equipped with a collision/reaction cell (using He gas) to mitigate kinetic energy interferences. Quantify Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) elements against a 5-point calibration curve.

  • Data Processing: Convert the measured concentrations (µg/L) to material concentrations (µg/g) and compare against the ICH Q3D Permitted Daily Exposure (PDE) limits based on the intended clinical dose.

RiskAssessment S1 Identify Sources (Catalysts, Reagents) S2 Classify Elements (Class 1, 2A, 2B, 3) S1->S2 S3 Compare to PDE (Permitted Daily Exposure) S2->S3 S4 Implement Control Strategy S3->S4

Caption: ICH Q3D risk assessment logical relationship for elemental impurities.

Batch Comparison Data

To demonstrate the critical impact of sourcing and validation methodology, Table 2 presents comparative experimental data between a standard commercial-grade batch and a high-purity analytical-grade batch of 3-(oxan-4-yl)-1H-1,2,4-triazole.

Table 2: Quantitative Purity Data Comparison
Analytical ParameterStandard Commercial BatchHigh-Purity Analytical BatchRegulatory Threshold / Limit
Absolute Purity (qNMR) 96.4%99.8%> 98.0% (Typical API Spec)
Unspecified Organic Impurities (LC-MS) 1.2% (Hydrazine derivatives detected)< 0.05% (Below LOD)0.10% (Identification Threshold)
Palladium (Pd) Content (ICP-MS) 45.2 ppm1.1 ppm10 ppm (Oral PDE limit dependent)
Lead (Pb) Content (ICP-MS) 1.5 ppm0.05 ppm0.5 ppm (Class 1 PDE limit)
Residual DMF (GC-MS) 1200 ppm< 50 ppm880 ppm (ICH Q3C Class 2 limit)

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q3D Elemental Impurities - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(oxan-4-yl)-1H-1,2,4-triazole

As a novel heterocyclic compound, 3-(oxan-4-yl)-1H-1,2,4-triazole holds significant promise in various research and development applications. However, its unique chemical structure necessitates a thorough understanding o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 3-(oxan-4-yl)-1H-1,2,4-triazole holds significant promise in various research and development applications. However, its unique chemical structure necessitates a thorough understanding of its hazard profile and the implementation of rigorous disposal protocols to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-(oxan-4-yl)-1H-1,2,4-triazole, grounded in established safety principles for related chemical entities.

While a specific Safety Data Sheet (SDS) for 3-(oxan-4-yl)-1H-1,2,4-triazole is not yet widely available, the precautionary principles for handling and disposal can be derived from the known hazards of the 1,2,4-triazole scaffold and its derivatives. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Therefore, it is imperative to handle 3-(oxan-4-yl)-1H-1,2,4-triazole with a high degree of caution.

Immediate Safety & Handling Precautions

Before initiating any work with 3-(oxan-4-yl)-1H-1,2,4-triazole, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards and the appropriate emergency procedures.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[1]
Skin and Body Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors.[1]
Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1]

  • Containment:

    • For Dry Spills: Carefully sweep or vacuum the material. Avoid generating dust . A vacuum cleaner equipped with a HEPA filter is recommended.[3]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water.[2]

  • Disposal: All cleanup materials, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[1]

Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal.

  • Designated Waste Container: All waste contaminated with 3-(oxan-4-yl)-1H-1,2,4-triazole, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, and paper towels), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Labeling: The container must be labeled with the full chemical name, "3-(oxan-4-yl)-1H-1,2,4-triazole," and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(oxan-4-yl)-1H-1,2,4-triazole waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of 3-(oxan-4-yl)-1H-1,2,4-triazole Waste (Unused chemical, contaminated labware, etc.) B Segregate waste at the point of generation. A->B Immediate Action C Place in a designated, labeled, and sealed hazardous waste container. B->C D Store in a cool, dry, well-ventilated area in secondary containment. C->D Pending Disposal E Contact Institutional Environmental Health & Safety (EHS) or a licensed chemical waste disposal company. D->E Initiate Disposal F Arrange for pickup and transport to a permitted hazardous waste facility. E->F G Final disposal via incineration is the likely method. F->G Compliant Destruction

Disposal workflow for 3-(oxan-4-yl)-1H-1,2,4-triazole.
Step-by-Step Disposal Procedure
  • Waste Characterization: All waste containing 3-(oxan-4-yl)-1H-1,2,4-triazole must be classified as hazardous waste. Do not mix this waste with other waste streams.[2]

  • Container Management: Ensure waste containers are kept tightly closed when not in use and are stored in a secure location.[2] Handle uncleaned, empty containers as you would the product itself.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[2] All waste must be managed in accordance with local, state, and federal regulations.[2][5]

  • Final Disposal Method: The recommended and most common method for the final disposal of triazole-based compounds is incineration at a permitted hazardous waste facility.[2][6] This high-temperature destruction process is necessary to break down the stable heterocyclic ring structure and prevent the release of the parent compound or potentially harmful degradation products into the environment. Some triazole compounds and their degradation products can be persistent in the environment and have the potential to contaminate soil and groundwater.[7]

Decontamination of Laboratory Equipment

All non-disposable laboratory equipment that has come into contact with 3-(oxan-4-yl)-1H-1,2,4-triazole must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble. Collect this rinse as hazardous waste.

  • Thorough Cleaning: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water.

  • Verification: In a GMP or other regulated environment, a validated cleaning verification method may be required to ensure no residual compound remains.

By adhering to these stringent disposal procedures, researchers and scientists can mitigate the risks associated with 3-(oxan-4-yl)-1H-1,2,4-triazole, ensuring a safe laboratory environment and responsible environmental stewardship.

References

  • Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds - Benchchem.
  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide - Benchchem.
  • Degradation of 1,2,4-Triazole fungicides in the environment | Request PDF - ResearchGate.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation - Benchchem.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC.
  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES.
  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
  • Material Safety Data Sheet - Spectrum Chemical.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
  • 3-(oxan-4-yl)-1H-1,2,4-triazole — Chemical Substance Information - NextSDS.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • 3-Amino-1,2,4-Triazole - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET.
  • Hazardous Waste Listings | EPA.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.